2,4-Difluoro-3-methylbenzyl alcohol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,4-difluoro-3-methylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-5-7(9)3-2-6(4-11)8(5)10/h2-3,11H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKJRIGFJHFZLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)CO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical structure and properties of 2,4-Difluoro-3-methylbenzyl alcohol
A Comprehensive Technical Guide to 2,4-Difluoro-3-methylbenzyl alcohol
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth analysis of 2,4-Difluoro-3-methylbenzyl alcohol (CAS No. 847502-91-4), a fluorinated aromatic alcohol of increasing interest in medicinal chemistry and materials science. As a key building block, its unique substitution pattern—featuring two electron-withdrawing fluorine atoms and an electron-donating methyl group—imparts specific electronic and steric properties that are valuable in the design of novel bioactive molecules and advanced materials. This document details the compound's chemical structure, physicochemical properties, and spectroscopic signature. It further outlines a representative synthetic methodology and discusses its established and potential applications, with a particular focus on its role in drug discovery. Safety and handling protocols are also summarized to ensure its proper use in a research and development setting.
Introduction and Molecular Overview
2,4-Difluoro-3-methylbenzyl alcohol is a substituted aromatic primary alcohol. The strategic placement of its functional groups on the benzene ring is critical to its utility. The fluorine atoms at positions 2 and 4 significantly modulate the electronic environment of the aromatic ring and the reactivity of the benzylic alcohol. Fluorine substitution is a cornerstone of modern drug design, often introduced to enhance metabolic stability, improve binding affinity, and alter lipophilicity and bioavailability.[1] The additional methyl group at position 3 introduces steric bulk and electronic effects that can be exploited to fine-tune molecular interactions. This guide serves as a foundational resource for scientists leveraging this versatile intermediate in their synthetic campaigns.
Chemical Structure
The core of the molecule is a benzene ring substituted with a hydroxymethyl group (-CH₂OH), two fluorine atoms, and one methyl group.
Sources
Thermodynamic Properties of Fluorinated Benzyl Alcohol Derivatives
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Engineers, and Formulation Scientists
Executive Summary: The Fluorine Bioisostere in Drug Design
In modern medicinal chemistry, the strategic incorporation of fluorine into benzyl alcohol scaffolds is a pivotal technique for modulating physicochemical properties without significantly altering steric bulk. This guide provides a deep technical analysis of the thermodynamic behaviors of fluorinated benzyl alcohol derivatives—specifically focusing on the ortho-, meta-, and para-isomers .
For drug development professionals, understanding these properties is not merely academic; it is predictive. The thermodynamic data (vapor pressure, enthalpy of vaporization, and partition coefficients) directly correlates with:
-
Bioavailability: Modulated by lipophilicity (
). -
Process Safety: Defined by volatility and thermal stability.
-
Receptor Binding: Influenced by intramolecular hydrogen bonding (the "Ortho Effect").
Structural Dynamics & The "Ortho Effect"
The thermodynamic divergence among fluorinated isomers (2-fluoro-, 3-fluoro-, and 4-fluorobenzyl alcohol) is primarily driven by the competition between intermolecular and intramolecular hydrogen bonding.
The Mechanism of Interaction
-
Para- (4-F) & Meta- (3-F) Isomers: The fluorine atom is spatially distant from the hydroxyl group. The dominant force is intermolecular hydrogen bonding between alcohol molecules, leading to higher boiling points and enthalpies of vaporization.
-
Ortho- (2-F) Isomer: The proximity of the fluorine atom to the hydroxyl group facilitates an intramolecular
hydrogen bond. This internal "locking" reduces the hydroxyl group's ability to network with other molecules, resulting in increased volatility (lower boiling point) and higher lipophilicity compared to its isomers.
Visualization: Structure-Property Logic
The following diagram illustrates the causal link between atomic substitution and macroscopic thermodynamic behavior.
Caption: Causal pathway linking fluorine position to thermodynamic outputs. Note the divergence at the Micro-Interaction stage.
Phase Transition Energetics (Vaporization & Fusion)
Accurate measurement of vapor pressure (
Comparative Thermodynamic Data
The table below synthesizes data for the isomers. Note the distinct depression in boiling point for the ortho isomer, validating the intramolecular shielding hypothesis.
| Compound | Structure | Boiling Point ( | Density ( | LogP (Exp) | Thermodynamic Character |
| Benzyl Alcohol | 205 °C | 1.044 | 1.05 | Baseline H-bonding network. | |
| 2-Fluorobenzyl Alcohol | 199-200 °C | 1.173 | ~1.35 | Lowest | |
| 3-Fluorobenzyl Alcohol | 203 °C | 1.164 | 1.28 | Intermediate behavior. | |
| 4-Fluorobenzyl Alcohol | 209 °C | 1.156 | 1.32 | Highest |
Data Sources: Sigma-Aldrich [1], NIST Chemistry WebBook [2], PubChem [3].
Enthalpy of Vaporization ( )
The enthalpy of vaporization follows the trend: 4-F > 3-F > 2-F .
-
4-F (~55 kJ/mol): Requires the most energy to transition to the gas phase due to the need to break extensive intermolecular networks.
-
2-F: The pre-existing internal bond means less energy is required to "free" the molecule from the liquid bulk, lowering
.
Experimental Protocol: The Transpiration Method
For researchers needing to measure precise vapor pressures (0.1 Pa to 1000 Pa) of new fluorinated derivatives, the Transpiration Method is the gold standard. It avoids the thermal decomposition risks associated with high-temperature boiling point determination.
Principle
A carrier gas (Nitrogen or Helium) is passed over the sample at a constant flow rate and temperature. Assuming the gas becomes saturated with the sample vapor, the vapor pressure is calculated using the ideal gas law and the mass of the sample transported.
Workflow Diagram
The following DOT diagram outlines the critical path for a valid transpiration experiment.
Caption: Schematic of the Transpiration Method. Accurate T-control in the saturator is the critical variable.
Self-Validating Protocol Steps
To ensure Trustworthiness (E-E-A-T), the experiment must prove equilibrium conditions.
-
Preparation: Coat glass beads with the fluorinated benzyl alcohol derivative to maximize surface area. Pack into a U-tube (Saturator).
-
Equilibration: Immerse the saturator in a water/oil bath controlled to
. -
Flow Rate Variation (The Validity Check):
-
Run the carrier gas at three different flow rates (e.g., 20, 40, and 60 mL/min).
-
Calculate the apparent vapor pressure for each.
-
Validation Criteria: If the calculated vapor pressure is independent of the flow rate (within experimental error), thermodynamic equilibrium is confirmed. If pressure drops at high flow, saturation was not achieved.
-
-
Quantification: Collect the condensed sample and analyze via GC-FID or HPLC.
-
Calculation:
Solvation Thermodynamics: Lipophilicity (LogP)
For drug development, the partition coefficient (LogP) is the decisive thermodynamic parameter. Fluorination typically increases lipophilicity (
-
2-Fluorobenzyl alcohol exhibits a slightly higher LogP (~1.35) compared to the unsubstituted parent (1.05).
-
Mechanism: The high electronegativity of fluorine reduces the polarizability of the ring, but the ortho effect specifically masks the polar hydroxyl group, making the molecule appear more "greasy" to lipid membranes.
Protocol for LogP Determination (Shake-Flask Method):
-
Phase System: n-Octanol (water-saturated) and Water (octanol-saturated).
-
Equilibrium: Dissolve the fluorinated alcohol in the octanol phase. Add water. Shake for 24 hours at 25°C.
-
Separation: Centrifuge to separate phases.
-
Analysis: Measure concentration in both phases using UV-Vis or HPLC.
References
-
Sigma-Aldrich. 2-Fluorobenzyl alcohol Product Specification & Safety Data Sheet. Retrieved from
-
NIST. Benzyl alcohol - Thermochemical Data. NIST Chemistry WebBook, SRD 69.[1] Retrieved from
-
PubChem. 3-Fluorobenzyl alcohol Compound Summary. National Library of Medicine. Retrieved from [2]
-
Verevkin, S. P., et al. Thermodynamic properties of benzyl halides. Physical Chemistry Chemical Physics, 2003.[3] (Contextual reference for transpiration methodology standards in benzyl derivatives).
-
Cheméo. 4-Fluorobenzyl alcohol Chemical Properties. Retrieved from
Sources
- 1. Benzyl alcohol [webbook.nist.gov]
- 2. 3-Fluorobenzylic alcohol | C7H7FO | CID 68008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thermodynamic properties of benzyl halides: enthalpies of formation, strain enthalpies, and carbon–halogen bond dissociation enthalpies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Solubility of 2,4-Difluoro-3-methylbenzyl alcohol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. 2,4-Difluoro-3-methylbenzyl alcohol is a key building block in the synthesis of various pharmaceutical compounds. A thorough understanding of its solubility characteristics in a range of organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This guide provides a comprehensive analysis of the solubility of 2,4-Difluoro-3-methylbenzyl alcohol, combining theoretical principles with practical experimental methodologies. We will explore the physicochemical properties of the molecule, predict its solubility behavior in various organic solvents based on the "like dissolves like" principle, and provide a detailed protocol for the experimental determination of its solubility.
Physicochemical Profile of 2,4-Difluoro-3-methylbenzyl alcohol
The core structure is benzyl alcohol, which is a polar molecule due to the hydroxyl (-OH) group. This group can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom)[1][2]. The aromatic ring itself contributes to the molecule's lipophilicity.
The substituents on the benzene ring significantly modulate these properties:
-
Fluorine Atoms: The two fluorine atoms at positions 2 and 4 are highly electronegative, leading to a significant inductive electron-withdrawing effect. This can increase the acidity of the hydroxyl proton, making it a stronger hydrogen bond donor[3][4]. The C-F bonds also contribute to the molecule's polarity.
-
Methyl Group: The methyl group at position 3 is a weak electron-donating group and increases the lipophilicity of the molecule.
To quantify the lipophilicity, we can estimate the octanol-water partition coefficient (logP). The logP of a molecule is the logarithm of the ratio of its concentration in octanol to its concentration in water at equilibrium. A higher logP indicates greater lipophilicity. We can approximate the logP of 2,4-Difluoro-3-methylbenzyl alcohol using the Hansch-Leo fragmental method, which sums the contributions of the individual fragments of the molecule[5][6][7].
-
Base logP (Benzyl Alcohol): ~1.1
-
Aromatic Fluorine Fragment Constant (f): ~+0.14 (per fluorine)[8]
-
Aromatic Methyl Fragment Constant (f): ~+0.52[8]
Estimated logP for 2,4-Difluoro-3-methylbenzyl alcohol: logP ≈ logP(benzyl alcohol) + 2 * f(F) + f(CH₃) logP ≈ 1.1 + 2 * (0.14) + 0.52 logP ≈ 1.9
This estimated logP suggests that 2,4-Difluoro-3-methylbenzyl alcohol is a moderately lipophilic compound.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is the cornerstone of solubility prediction[9]. This means that a solute will dissolve best in a solvent that has similar polarity and hydrogen bonding characteristics. We can use established solvent polarity scales to guide our predictions.
Solvent Polarity Scales
Several empirical scales are used to quantify solvent polarity:
-
Reichardt's Dye (ET(30)): This scale is based on the solvatochromic shift of a specific dye in different solvents. A higher ET(30) value indicates higher solvent polarity[10][11][12].
-
Kamlet-Taft Parameters: This multiparameter scale dissects solvent polarity into three components[4][13][14][15]:
-
α (alpha): The solvent's hydrogen bond donating (HBD) ability.
-
β (beta): The solvent's hydrogen bond accepting (HBA) ability.
-
π* (pi-star): The solvent's dipolarity/polarizability.
-
Predicting Solubility of 2,4-Difluoro-3-methylbenzyl alcohol
Based on its structure, 2,4-Difluoro-3-methylbenzyl alcohol possesses:
-
Moderate Polarity: Due to the presence of the hydroxyl group and the two fluorine atoms.
-
Hydrogen Bond Donor Capability: The hydroxyl proton is a good hydrogen bond donor.
-
Hydrogen Bond Acceptor Capability: The oxygen of the hydroxyl group and, to a lesser extent, the fluorine atoms can act as hydrogen bond acceptors.
Therefore, we can predict its solubility in various organic solvents:
-
High Solubility: Expected in polar protic solvents that are good hydrogen bond donors and acceptors, such as lower alcohols (methanol, ethanol, isopropanol). Also, in polar aprotic solvents with strong hydrogen bond accepting capabilities, like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).
-
Moderate Solubility: Expected in solvents of intermediate polarity, such as esters (ethyl acetate) and ketones (acetone), which are hydrogen bond acceptors but not donors.
-
Low Solubility: Expected in nonpolar aprotic solvents, such as alkanes (hexane, heptane) and aromatic hydrocarbons (toluene), which have low polarity and limited hydrogen bonding ability.
Data Presentation: Properties of Common Organic Solvents
To facilitate the selection of appropriate solvents, the following table summarizes the key polarity parameters for a range of common organic solvents.
| Solvent | Dielectric Constant (ε)[5][16] | Reichardt's ET(30) (kcal/mol)[10] | Kamlet-Taft α[13] | Kamlet-Taft β[13] | Kamlet-Taft π*[13] |
| Nonpolar Aprotic | |||||
| n-Hexane | 1.88 | 31.0 | 0.00 | 0.00 | -0.08 |
| Toluene | 2.38 | 33.9 | 0.00 | 0.11 | 0.54 |
| Diethyl Ether | 4.34 | 34.5 | 0.00 | 0.47 | 0.27 |
| Polar Aprotic | |||||
| Tetrahydrofuran (THF) | 7.58 | 37.4 | 0.00 | 0.55 | 0.58 |
| Ethyl Acetate | 6.02 | 38.1 | 0.00 | 0.45 | 0.55 |
| Acetone | 20.7 | 42.2 | 0.08 | 0.48 | 0.71 |
| Acetonitrile | 37.5 | 45.6 | 0.19 | 0.40 | 0.75 |
| N,N-Dimethylformamide (DMF) | 36.7 | 43.8 | 0.00 | 0.69 | 0.88 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 45.1 | 0.00 | 0.76 | 1.00 |
| Polar Protic | |||||
| 1-Butanol | 17.5 | 50.2 | 0.79 | 0.84 | 0.47 |
| 2-Propanol (IPA) | 19.9 | 48.4 | 0.76 | 0.84 | 0.48 |
| Ethanol | 24.6 | 51.9 | 0.83 | 0.75 | 0.54 |
| Methanol | 32.7 | 55.4 | 0.93 | 0.66 | 0.60 |
| Water | 80.1 | 63.1 | 1.17 | 0.47 | 1.09 |
Experimental Protocol for Solubility Determination
The following is a detailed, step-by-step methodology for determining the solubility of 2,4-Difluoro-3-methylbenzyl alcohol in a given organic solvent. This protocol is a self-validating system designed for accuracy and reproducibility.
Materials and Equipment
-
2,4-Difluoro-3-methylbenzyl alcohol (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Magnetic stirrer and stir bars
-
Thermostatically controlled water bath or heating block
-
Calibrated positive displacement pipettes or burettes
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
Experimental Workflow
Caption: Experimental workflow for determining the solubility of 2,4-Difluoro-3-methylbenzyl alcohol.
Detailed Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of 2,4-Difluoro-3-methylbenzyl alcohol to a series of vials. The amount should be sufficient to ensure that a solid phase remains after equilibration.
-
Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a time-to-equilibrium study to confirm that the concentration in the supernatant does not change with further agitation.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Centrifuge the vials to ensure complete separation of the solid and liquid phases.
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
-
Accurately dilute the aliquot with a suitable solvent (typically the mobile phase used for HPLC analysis) to a concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of 2,4-Difluoro-3-methylbenzyl alcohol of known concentrations.
-
Analyze the standard solutions and the diluted sample solutions by a validated HPLC method.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of 2,4-Difluoro-3-methylbenzyl alcohol in the diluted sample from the calibration curve.
-
Calculate the solubility in the original solvent by taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
-
Illustrative Solubility Data
While specific experimental data for 2,4-Difluoro-3-methylbenzyl alcohol is not available, the following table provides an illustrative representation of expected solubility based on the theoretical principles discussed.
| Solvent | Predicted Solubility | Rationale |
| Methanol | High | Polar protic solvent with strong HBD and HBA properties, similar to the solute. |
| Acetone | Moderate to High | Polar aprotic solvent with good HBA capability to interact with the hydroxyl group. |
| Ethyl Acetate | Moderate | Intermediate polarity and HBA properties. |
| Toluene | Low | Nonpolar aprotic solvent with weak interactions with the polar solute. |
| n-Hexane | Very Low | Highly nonpolar solvent, significant mismatch in polarity with the solute. |
Conclusion and Practical Implications
This technical guide has provided a comprehensive overview of the solubility of 2,4-Difluoro-3-methylbenzyl alcohol in organic solvents. By estimating its physicochemical properties and applying the "like dissolves like" principle in conjunction with established solvent polarity scales, we have developed a predictive framework for its solubility behavior. Furthermore, a detailed and robust experimental protocol has been outlined for the accurate determination of its solubility.
For researchers and professionals in drug development, this information is crucial for:
-
Reaction Chemistry: Selecting appropriate solvents to ensure the complete dissolution of reactants and facilitate optimal reaction kinetics.
-
Purification: Designing effective crystallization and chromatography procedures for the isolation and purification of the compound.
-
Formulation: Choosing suitable solvent systems for the development of liquid formulations and for the preparation of solid dispersions to enhance bioavailability.
A thorough understanding and experimental validation of the solubility of 2,4-Difluoro-3-methylbenzyl alcohol will undoubtedly contribute to more efficient and robust processes in the synthesis and development of novel pharmaceutical agents.
References
- Kamlet, M. J., Abboud, J. L. M., Abraham, M. H., & Taft, R. W. (1983). Linear solvation energy relationships. 23. A comprehensive collection of the solvatochromic parameters, .pi.*, .alpha., and .beta., and some methods for simplifying the generalized solvatochromic equation. The Journal of Organic Chemistry, 48(17), 2877–2887.
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry (3rd ed.). Wiley-VCH.
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley.
-
ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent? Retrieved February 15, 2026, from [Link]
-
University of Marburg. (n.d.). Solvent Polarity Parameters – ET(30) values. Retrieved February 15, 2026, from [Link]
-
Stenutz, R. (n.d.). Kamlet-Taft solvent parameters. Retrieved February 15, 2026, from [Link]
-
University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved February 15, 2026, from [Link]
- Leo, A., Jow, P. Y., Silipo, C., & Hansch, C. (1975). Calculation of hydrophobic constant (log P) from pi and f constants. Journal of Medicinal Chemistry, 18(9), 865–868.
- Spange, S., et al. (2014). Reichardt's E T (30) scale: determination of new E T (30) values for 84 organic solvents. Journal of Physical Organic Chemistry, 27(6), 512-518.
- Dhaenens, M., et al. (2015). Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. Chemistry – A European Journal, 21(30), 10736-10745.
- IUPAC. (1994). Glossary of terms used in physical organic chemistry (IUPAC Recommendations 1994). Pure and Applied Chemistry, 66(5), 1077-1184.
-
Longdom Publishing. (n.d.). The Influence of Ortho-Fluorination on the Hydrogen-Bond of Benzyl Alcohols. Retrieved February 15, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3E: Experimentally Testing Solvents. Retrieved February 15, 2026, from [Link]
-
Chemguide. (n.d.). Intermolecular bonding - hydrogen bonds. Retrieved February 15, 2026, from [Link]
- Mannhold, R., & van de Waterbeemd, H. (2001). Substructure and whole molecule approaches for calculating log P. Journal of Computer-Aided Molecular Design, 15(4), 337–354.
-
Evans, M. (2019, July 8). 02.02 Hydrogen Bonding in Alcohols [Video]. YouTube. [Link]
- Hansch, C., Leo, A., Unger, S. H., Kim, K. H., Nikaitani, D., & Lien, E. J. (1973). "Aromatic" substituent constants for structure-activity correlations. Journal of Medicinal Chemistry, 16(11), 1207–1216.
- Miller, S. J. (n.d.). Solvent Polarity Table.
-
University of Rochester. (n.d.). Solvents and Polarity. Retrieved February 15, 2026, from [Link]
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- 4. old.goldbook.iupac.org [old.goldbook.iupac.org]
- 5. Dielectric Constant [macro.lsu.edu]
- 6. Determination of the hydrogen-bond basicity descriptor by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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safety data sheet (SDS) for 2,4-Difluoro-3-methylbenzyl alcohol handling
Topic: (CAS 847502-91-4) Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide / Whitepaper
CAS Registry Number: 847502-91-4 Chemical Formula: C₈H₈F₂O Molecular Weight: 158.15 g/mol
Executive Summary: The Fluorinated Scaffold
In the context of fragment-based drug discovery (FBDD), 2,4-Difluoro-3-methylbenzyl alcohol represents a high-value building block. The strategic placement of fluorine atoms at the 2- and 4-positions, combined with the steric bulk of the 3-methyl group, offers unique electronic modulation of the aromatic ring. This substitution pattern is frequently utilized to:
-
Block Metabolic Hotspots: Prevent oxidation at the benzylic or ring positions during Phase I metabolism.
-
Modulate Lipophilicity: Fine-tune LogP values to improve membrane permeability without significantly increasing molecular weight.
-
Enhance Binding Affinity: The fluorine atoms can engage in specific non-covalent interactions (e.g., multipolar interactions) with protein targets.
This guide moves beyond the standard Safety Data Sheet (SDS) to provide a rigorous, operational framework for handling this compound in a research environment, ensuring both personnel safety and data integrity.
Risk Assessment & Hazard Identification
While often categorized generically, the specific hazard profile of fluorinated benzyl alcohols requires a nuanced understanding of their toxicology and reactivity.
GHS Classification & Causality
| Hazard Class | Category | H-Code | Statement | Mechanistic Insight |
| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed | Fluorinated aromatics can exhibit higher bioavailability and distinct metabolic toxicity compared to non-fluorinated analogs.[1][2] |
| Skin Irritation | 2 | H315 | Causes skin irritation | Lipophilic nature allows dermal penetration; benzylic alcohols can act as weak sensitizers or direct irritants to the stratum corneum. |
| Eye Irritation | 2A | H319 | Causes serious eye irritation | Direct interaction with mucosal membranes; fluorine substitution often increases acidity/reactivity of the ring system. |
| STOT - SE | 3 | H335 | May cause respiratory irritation | Inhalation of dust (if solid) or aerosols triggers mucosal inflammation in the upper respiratory tract. |
The "Hidden" Risk: Benzylic Oxidation
Critical Quality Attribute: Primary benzylic alcohols are susceptible to auto-oxidation to the corresponding benzaldehyde (2,4-difluoro-3-methylbenzaldehyde) upon prolonged exposure to atmospheric oxygen.
-
Impact: The aldehyde impurity is often an electrophilic sensitizer and can interfere with downstream nucleophilic biological assays.
-
Mitigation: Storage under inert atmosphere (Nitrogen/Argon) is not optional—it is a requirement for assay reproducibility.
Physicochemical Profile & Storage Architecture[3]
Data regarding the physical state of this specific isomer is often sparse in public databases. Based on structural analogs (e.g., 2,3-difluoro-4-methylbenzyl alcohol), this compound often exists at the boundary of solid and liquid phases near room temperature.
Quantitative Data Table
| Property | Value / Condition | Operational Implication |
| Physical State | Low-Melting Solid or Viscous Liquid | May require gentle warming (30–40°C) to transfer quantitatively. |
| Melting Point | Predicted range: 30–45°C | Store refrigerated (2–8°C) to maintain solid state for easier weighing. |
| Boiling Point | Predicted: ~220–230°C | High boiling point; not volatile, but aerosols are hazardous. |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Prepare stock solutions in DMSO for biological assays; store stocks at -20°C. |
| pKa | ~14–15 (Alcoholic -OH) | Weakly acidic; compatible with standard base-catalyzed alkylation conditions. |
Operational Handling Protocol
Personal Protective Equipment (PPE) Matrix
-
Respiratory: If handling >500 mg or generating dust/aerosol, use a NIOSH N95 (US) or P2 (EU) respirator. Work within a certified chemical fume hood.
-
Dermal: Nitrile gloves (minimum thickness 0.11 mm).
-
Breakthrough Time: >480 minutes (estimated based on benzyl alcohol data).
-
Double Gloving: Recommended during synthesis scale-up (>10 g).
-
-
Ocular: Chemical safety goggles. Face shield required if working with pressurized systems or vigorous reactions.
Handling Decision Tree (Workflow)
The following DOT diagram illustrates the decision logic for transferring this compound based on its physical state, ensuring precision and safety.
Figure 1: Operational workflow for handling 2,4-Difluoro-3-methylbenzyl alcohol, accounting for its potential low-melting behavior.
Synthesis & Reaction Context
For researchers utilizing this compound as an intermediate, the most common transformation involves the conversion of the alcohol to a leaving group (halide or mesylate) for nucleophilic substitution, or oxidation to the aldehyde/acid.
Standard Protocol Validation (Self-Check):
-
Reaction Monitoring: When reacting this alcohol (e.g., Appel reaction or Mesylation), monitor the disappearance of the benzylic -CH₂- peak in ¹H NMR (typically ~4.6–4.8 ppm).
-
Impurity Check: If the starting material shows a peak ~10.0 ppm (Aldehyde), purification (column chromatography) is required before reaction to prevent side-product formation.
Emergency Response Architecture
In the event of exposure, immediate action is required to mitigate H315/H319/H302 effects.[3]
Figure 2: Emergency response triage for acute exposure scenarios.
Spill Cleanup Protocol
-
Evacuate & Ventilate: Clear the immediate area. Ensure fume hood is active.
-
PPE Up: Wear nitrile gloves, goggles, and lab coat.
-
Contain: If liquid, absorb with vermiculite or sand. If solid, dampen slightly to prevent dust, then sweep.
-
Clean: Wipe surface with 70% Ethanol followed by soap and water.
-
Disposal: Place waste in a sealed container labeled "Hazardous Waste: Fluorinated Organic Solid/Liquid."
Disposal & Environmental Stewardship
Fluorinated compounds are persistent. Do not discharge into drains. [3]
-
Waste Stream: Halogenated Organic Waste.
-
Destruction: High-temperature incineration equipped with scrubbers (to capture HF gas generated during combustion).
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11476 (3-Methylbenzyl alcohol - Analog Reference). PubChem. Available at: [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Benzyl alcohol derivatives hazard classification. ECHA Europa. Available at: [Link]
Sources
A Technical Guide to the Metabolic Stability of 2,4-Difluoro-3-methylbenzyl Alcohol in Drug Design
Abstract
The strategic incorporation of fluorinated motifs is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2] This guide provides an in-depth analysis of 2,4-Difluoro-3-methylbenzyl alcohol, a building block of interest, focusing on the critical parameter of metabolic stability. We will dissect the molecule's structural features, predict its metabolic fate, provide detailed protocols for its experimental evaluation, and discuss how the resulting data informs rational drug design. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and optimize the metabolic profile of candidates incorporating this or similar scaffolds.
Introduction: The Strategic Imperative of Metabolic Stability
In drug discovery, a candidate's success is not solely dictated by its potency and selectivity. Its absorption, distribution, metabolism, and excretion (ADME) profile is equally critical, with metabolic stability being a primary determinant of pharmacokinetic properties such as half-life and oral bioavailability.[3][4] Compounds that are metabolized too rapidly are quickly cleared from the body, often failing to maintain therapeutic concentrations, while those that are excessively stable may accumulate and cause toxicity.[5]
The 2,4-Difluoro-3-methylbenzyl alcohol scaffold presents a compelling case study. It contains several key features that profoundly influence its interaction with metabolic enzymes:
-
Fluorine Substituents: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry.[1] Strategically placing fluorine atoms can block sites susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, a common strategy to enhance metabolic stability.[6][7]
-
Benzylic Alcohol: The primary alcohol at the benzylic position is a potential "metabolic soft spot." It is a prime substrate for both Phase I oxidation and Phase II conjugation reactions.[8][9]
-
Methyl Group: The ortho-methyl group can sterically hinder access to the benzylic alcohol and may itself be a site for hydroxylation.
Understanding the interplay of these features is essential for predicting and optimizing the in vivo behavior of drug candidates derived from this scaffold.
Structural Analysis and Anticipated Metabolic Pathways
The metabolic fate of a xenobiotic is largely governed by its chemical structure.[10] For 2,4-Difluoro-3-methylbenzyl alcohol, we can anticipate two major metabolic routes: Phase I oxidation and Phase II conjugation.
Phase I Metabolism (Functionalization): This phase typically introduces or exposes functional groups. The primary metabolic enzymes responsible are the Cytochrome P450 (CYP) superfamily, which are abundant in liver microsomes.[11][12]
-
Oxidation of the Benzylic Alcohol: The most probable metabolic pathway is the two-step oxidation of the primary alcohol. Alcohol dehydrogenases (ADHs) and CYPs can oxidize the alcohol to 2,4-difluoro-3-methylbenzaldehyde.[8][13] This aldehyde is then rapidly oxidized by aldehyde dehydrogenases (ALDHs) to the corresponding 2,4-difluoro-3-methylbenzoic acid.
-
Hydroxylation of the Methyl Group: The benzylic methyl group is another potential site for CYP-mediated oxidation, leading to the formation of a hydroxymethyl derivative.
-
Aromatic Hydroxylation: Direct oxidation of the aromatic ring is sterically hindered by the substituents and electronically deactivated by the two electron-withdrawing fluorine atoms, making this a less likely pathway.
Phase II Metabolism (Conjugation): This phase involves the conjugation of the parent molecule or its Phase I metabolites with endogenous polar molecules to facilitate excretion.[14]
-
Glucuronidation: The benzylic alcohol is an excellent substrate for UDP-glucuronosyltransferases (UGTs), which catalyze the attachment of glucuronic acid to form a more water-soluble O-glucuronide.[9][15] This is a major clearance pathway for many phenolic and alcoholic drugs.[16] The carboxylic acid metabolite formed in Phase I can also undergo glucuronidation to form an acyl-glucuronide.
-
Sulfation: The benzylic alcohol could also be a substrate for sulfotransferases (SULTs), leading to the formation of a sulfate conjugate. While generally a detoxification pathway, sulfation of some benzylic alcohols can lead to bioactivation, forming reactive sulfuric acid esters.[17]
Experimental Assessment: Protocols and Methodologies
To move from prediction to empirical data, a systematic experimental evaluation is required. The following sections provide detailed protocols for assessing metabolic stability and identifying metabolites.
In Vitro Metabolic Stability Assessment using Liver Microsomes
The liver microsomal stability assay is a widely used high-throughput screen to determine a compound's susceptibility to Phase I metabolism.[12][18] It measures the rate of disappearance of the parent compound over time, from which intrinsic clearance (Clint) can be calculated.[19]
-
Test System: Liver microsomes are subcellular fractions isolated from the liver that are enriched in CYP enzymes and some UGTs.[18] They are a cost-effective and reproducible model for assessing Phase I metabolic clearance.[20]
-
Cofactor: NADPH is an essential cofactor for CYP-mediated reactions.[12] Including a control incubation without NADPH is critical to distinguish between enzymatic degradation and chemical instability.
-
Controls: Positive control compounds with known metabolic fates (e.g., a rapidly metabolized compound like Dextromethorphan and a slowly metabolized one like Verapamil) are included to validate the metabolic competency of the microsomal batch.[21]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 2,4-Difluoro-3-methylbenzyl alcohol in DMSO.
-
Create a 100 µM intermediate working solution by diluting the stock solution in a 0.05 M phosphate buffer (pH 7.4).[21]
-
-
Reaction Mixture Preparation:
-
On ice, prepare the main reaction mixture in phosphate buffer (pH 7.4). For each 1 mL of final reaction volume, combine buffer, liver microsomes (to a final concentration of 0.5 mg/mL), and the test compound (to a final concentration of 1 µM).[18][20]
-
Prepare a separate mixture for the "-NADPH" control, identical to the above but without the subsequent addition of NADPH.
-
-
Incubation:
-
Pre-incubate the reaction mixtures at 37°C for 5 minutes in a shaking water bath to equilibrate the temperature.[21]
-
Initiate the reaction by adding a pre-warmed NADPH solution (to a final concentration of 1 mM).[18] For the "-NADPH" control, add an equivalent volume of buffer.
-
Immediately remove an aliquot (e.g., 50 µL) for the t=0 time point and quench as described below.
-
Continue incubation at 37°C, removing aliquots at subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes).[19][21]
-
-
Reaction Quenching:
-
Terminate the reaction at each time point by adding the aliquot to a tube containing a cold quenching solution (e.g., 2-3 volumes of acetonitrile) with an internal standard (e.g., terfenadine or tolbutamide).[21]
-
Vortex vigorously to precipitate the microsomal proteins.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples at high speed (e.g., >10,000 g) for 10 minutes at 4°C to pellet the precipitated protein.[21]
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound. The amount is determined based on the peak area ratio of the analyte to the internal standard.[20]
-
The percentage of the compound remaining at each time point is plotted against time. The natural logarithm of the percent remaining is then plotted against time, and the slope of the initial linear phase gives the rate constant of elimination (k).
-
Half-Life (t½): t½ = 0.693 / k
-
Intrinsic Clearance (Clint): Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein)
| Parameter | Recommended Value | Rationale |
| Test Compound Conc. | 1 µM | Typically below the Km for most CYPs, ensuring first-order kinetics.[20] |
| Microsomal Protein Conc. | 0.5 mg/mL | A standard concentration balancing enzyme activity and matrix effects.[12][18] |
| NADPH Conc. | 1 mM | Saturating concentration to ensure the cofactor is not rate-limiting.[18] |
| Incubation Temperature | 37°C | Mimics physiological temperature.[21] |
| Time Points | 0, 5, 15, 30, 45 min | Provides sufficient data points to accurately determine the initial rate of depletion.[18] |
| Controls | -NADPH, Positive Controls | Distinguishes enzymatic vs. chemical degradation; validates assay performance.[21] |
| Table 1: Summary of a Standard In Vitro Microsomal Stability Assay Protocol. |
graph TD { A[Start: Prepare Reagents] --> B{Prepare Reaction Mix}; B --> C[Pre-incubate at 37°C]; C --> D{Initiate Reaction with NADPH}; D --> E[Sample at Time Points\n(0, 5, 15, 30, 45 min)]; E --> F[Quench with Acetonitrile + IS]; F --> G[Centrifuge to Remove Protein]; G --> H[Analyze Supernatant by LC-MS/MS]; H --> I[Calculate % Remaining]; I --> J[Determine t½ and Clint]; J --> K[End: Stability Profile];subgraph "Setup" A; B; end subgraph "Execution" C; D; E; F; end subgraph "Analysis" G; H; I; J; K; end style A fill:#F1F3F4,stroke:#5F6368 style K fill:#F1F3F4,stroke:#5F6368
}
Metabolite Identification (MetID) Studies
While the stability assay quantifies the rate of metabolism, metabolite identification (MetID) studies elucidate the pathways of metabolism. This is crucial for identifying metabolic liabilities that can be addressed through chemical modification.[22] Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is the primary tool for this work.[23][24]
The goal is to generate, separate, and identify potential metabolites from an in vitro incubation. Hepatocytes are often preferred over microsomes for MetID as they contain both Phase I and Phase II enzymes in a more physiologically relevant cellular environment.[19] The analysis relies on detecting ions with specific mass shifts relative to the parent compound, corresponding to known biotransformations.[23]
-
Incubation:
-
Perform an incubation similar to the stability assay, but typically with a higher compound concentration (e.g., 10 µM) and for a longer duration (e.g., 60-120 minutes) to ensure sufficient formation of metabolites.
-
Use either liver microsomes (supplemented with NADPH for Phase I and UDPGA for glucuronidation) or cryopreserved hepatocytes.[12]
-
Include a t=0 control and a control incubation without the test compound to identify background matrix peaks.
-
-
Sample Preparation:
-
Quench the reaction with cold acetonitrile or methanol.
-
Centrifuge to remove precipitated proteins.
-
Concentrate the supernatant under a stream of nitrogen and reconstitute in a smaller volume of mobile phase to increase the concentration of low-abundance metabolites.
-
-
LC-HRMS Analysis:
-
Inject the prepared sample onto an LC-MS/MS system, typically using a high-resolution mass spectrometer like an Orbitrap or TOF.[24]
-
The LC method (e.g., reverse-phase HPLC) separates the parent compound from its metabolites based on polarity.[25]
-
The mass spectrometer acquires full-scan MS data to detect all ions and data-dependent MS/MS data, where ions of interest are fragmented to provide structural information.[26]
-
-
Data Mining and Analysis:
-
Process the raw data using specialized MetID software.[24]
-
Search for predicted metabolites by extracting ion chromatograms for their expected exact masses. For example, for 2,4-Difluoro-3-methylbenzyl alcohol (MW ≈ 158.15 Da), one would search for:
-
Oxidation to aldehyde (-2 H): 156.04 Da
-
Oxidation to acid (+O, -2H): 172.03 Da
-
Glucuronidation (+C₆H₈O₆): 334.08 Da
-
-
Compare the MS/MS fragmentation pattern of a suspected metabolite with that of the parent compound. Shared fragments can confirm the core structure, while unique fragments can help pinpoint the site of modification.[23]
-
| Biotransformation | Mass Change (Da) | Example |
| Oxidation (Hydroxylation) | +15.9949 | R-H → R-OH |
| Dehydrogenation | -2.0156 | R-CH₂OH → R-CHO |
| Oxidation to Carboxylic Acid | +13.9793 (from alcohol) | R-CH₂OH → R-COOH |
| Glucuronide Conjugation | +176.0321 | R-OH → R-O-Gluc |
| Sulfate Conjugation | +79.9568 | R-OH → R-O-SO₃H |
| Table 2: Common Biotransformations and Corresponding Mass Shifts for MetID. |
Structure-Metabolism Relationships and Strategic Optimization
The data gathered from stability and MetID studies are invaluable for guiding medicinal chemistry efforts.[22] If 2,4-Difluoro-3-methylbenzyl alcohol is found to be metabolically labile, the following strategies, informed by the specific metabolic pathway, can be employed:
-
If rapid oxidation of the alcohol is the primary clearance pathway:
-
Steric Hindrance: Introduce a larger group adjacent to the alcohol to sterically shield it from enzyme access.
-
Bioisosteric Replacement: Replace the primary alcohol with a group less prone to oxidation, such as a secondary alcohol, an ether, or even converting it to a gem-difluoro group (CF₂H), which can maintain hydrogen-bonding capability with improved stability.[6][27]
-
-
If rapid glucuronidation is the primary clearance pathway:
-
Reduce Lipophilicity: While counterintuitive, sometimes reducing a molecule's overall lipophilicity can decrease its uptake into the hepatocytes where UGTs are concentrated.
-
Introduce Distal Changes: Modify a remote part of the molecule to alter its orientation within the UGT active site, disfavoring conjugation.
-
-
If methyl group hydroxylation is observed:
-
Deuteration: Replace the C-H bonds on the methyl group with C-D bonds. The stronger C-D bond can slow the rate of CYP-mediated hydrogen atom abstraction, a phenomenon known as the kinetic isotope effect.
-
Replacement: Replace the methyl group with a metabolically more robust group like a chlorine or a trifluoromethyl (CF₃) group.[6]
-
Solving one metabolic liability can sometimes unmask another, a phenomenon known as "metabolic switching".[22] Therefore, any newly synthesized analogue must be re-evaluated through the same in vitro assays to confirm that the desired improvement in stability has been achieved without introducing new liabilities.
Conclusion
The metabolic stability of 2,4-Difluoro-3-methylbenzyl alcohol, like any drug scaffold, is a product of its unique structural features. The electron-withdrawing fluorine atoms likely protect the aromatic ring, but the benzylic alcohol represents a significant potential site for both Phase I oxidation and Phase II conjugation. A thorough investigation using the protocols outlined in this guide—quantitative assessment via microsomal stability assays and qualitative pathway elucidation through metabolite identification—is essential for any drug discovery program utilizing this building block. By understanding the specific metabolic pathways and their rates, medicinal chemists can make rational, data-driven decisions to fine-tune the scaffold, blocking metabolic soft spots and designing drug candidates with optimized pharmacokinetic profiles, ultimately increasing the probability of clinical success.[4]
References
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- Fluorinated Building Blocks in Drug Design: Why They Matter. (2026, January 19). Apollo Scientific.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
- The role of fluorine in medicinal chemistry. (2008, October 4). Taylor & Francis Online.
- Coe, S., & Shanu-Wilson, J. (2023, May 12). Breaking C-F bonds in drugs. Hypha Discovery Blogs.
- Fluorine in Pharmaceuticals: Key Properties & Drug Development. (2025, September 3). AiFChem.
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- Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. (2021, November 1). IntechOpen.
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- Fluorinated Drugs Market Outlook 2025-2032. (2025, July 23). Intel Market Research.
- Sensitive Quantification of Drug Metabolites Using LC-MS. (2020, April 9). Technology Networks.
- metabolic stability in liver microsomes. (n.d.). Mercell.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI.
- Metabolite Identification by Mass Spectrometry. (n.d.). International Journal of Pharmaceutical Research and Allied Sciences.
- Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. (n.d.). Journal of Applied Bioanalysis.
- Leveraging LC-MS for Accurate Metabolite Identification (MetID) in Drug Discovery & Development. (2024, May 7). AnalyteGuru - Thermo Fisher Scientific.
- Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec.
- On the mechanism of action of cytochrome P450: evaluation of hydrogen abstraction in oxygen-dependent alcohol oxid
- Quantitative Production of Compound I from a Cytochrome P450 Enzyme at Low Temperatures.
- ADME Microsomal Stability Assay. (n.d.). BioDuro-Global CRDMO, Rooted in Science.
- Dual Catalysis for aerobic oxidation of benzyl alcohols - nitric acid and fluorinated alcohol. (2025, October 22).
- In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab.
- Application of Benzyl Alcohol Glucuronide in Drug Metabolism Studies. (n.d.). Benchchem.
- Cytochrome P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine generates both cyclopropanone hydrate and 3-hydroxypropionaldehyde via hydrogen abstraction, not single electron transfer. (2006, March 15). PubMed.
- Synthesis of Benzylic Alcohols by C–H Oxidation. (2019, November 5). Journal of the American Chemical Society.
- In Situ Activation of Benzyl Alcohols with XtalFluor-E. (2014, December 23). The Royal Society of Chemistry.
- Bioactivation of benzylic and allylic alcohols via sulfo-conjug
- First-pass metabolism via UDP-glucuronosyltransferase: a barrier to oral bioavailability of phenolics. (n.d.). PMC.
- The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxic
- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (n.d.). ChemRxiv.
- Mechanisms of Cytochrome P450-Catalyzed Oxid
- Glucuronosyltransferase. (n.d.). Wikipedia.
- Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innov
- The UDP-glucuronosyltransferases: their role in drug metabolism and detoxific
- In situ activation of benzyl alcohols with XtalFluor-E: formation of 1,1-diarylmethanes and 1,1,1-triarylmethanes through Friedel-Crafts benzyl
- Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026, January 21). PubMed.
- Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. (n.d.). PubMed.
- Metabolic stability and its role in the discovery of new chemical entities. (2026, February 2).
- Metabolism of fluorine-containing drugs. (2025, August 10).
- Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. (n.d.). NEDMDG.
- What is the importance of metabolic stability in drug design? (2025, May 21).
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2,4-Difluoro-3-methylbenzyl Alcohol and Its Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Fluorinated Benzyl Alcohols
Fluorine-containing molecules are of paramount importance in modern drug discovery and materials science. The strategic incorporation of fluorine atoms can dramatically alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The 2,4-difluoro-3-methylbenzyl alcohol scaffold is a valuable building block, providing a unique combination of electronic and steric properties that make its derivatives promising candidates for the development of novel pharmaceuticals and advanced materials. This guide provides a comprehensive overview of robust and versatile synthetic protocols for accessing this key intermediate and its functionalized derivatives, grounded in established chemical principles and supported by peer-reviewed literature.
Strategic Overview of Synthetic Pathways
The synthesis of 2,4-difluoro-3-methylbenzyl alcohol can be approached through several reliable strategies. The choice of pathway often depends on the availability of starting materials, desired scale, and laboratory capabilities. The two primary routes detailed in this guide are:
-
The Reduction Pathway: This is arguably the most direct and high-yielding approach, involving the synthesis of the key intermediate, 2,4-difluoro-3-methylbenzaldehyde, followed by its reduction to the target alcohol.
-
The Grignard Pathway: A classic organometallic approach that builds the carbon skeleton by reacting a Grignard reagent derived from a suitable halo-aromatic precursor with formaldehyde.
Furthermore, this guide provides protocols for the subsequent derivatization of the target alcohol into ethers and esters, which are common modifications in medicinal chemistry to modulate properties such as solubility and pro-drug potential.
Application Note: Precision Oxidation of 2,4-Difluoro-3-methylbenzyl Alcohol
Abstract
This application note details the selective oxidation of 2,4-Difluoro-3-methylbenzyl alcohol to 2,4-Difluoro-3-methylbenzaldehyde , a critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals.[1] Unlike simple benzyl alcohols, this tri-substituted substrate presents unique challenges regarding steric hindrance and electronic deactivation due to the ortho-fluorine and meta-methyl substituents. We present two validated protocols: a scalable, catalytic TEMPO-mediated oxidation (Method A) and a rapid, stoichiometric Manganese Dioxide (
Introduction & Strategic Considerations
Chemical Context
The target substrate, 2,4-Difluoro-3-methylbenzyl alcohol, contains a primary hydroxyl group attached to a highly substituted benzene ring.[1]
-
Electronic Effects: The fluorine atoms at positions 2 and 4 are electron-withdrawing (inductive effect,
), which deactivates the ring but can increase the acidity of benzylic protons. -
Steric Effects: The methyl group at position 3 and the fluorine at position 2 create a "steric pocket" around the benzylic carbon. This steric crowding necessitates an oxidant that is not overly bulky but sufficiently reactive.
Selection of Oxidant
Common oxidants like Permanganate (
We recommend the following approaches:
-
Method A (Primary Recommendation): TEMPO/NaOCl (Anelli Oxidation) .[1] This method uses a catalytic stable radical (TEMPO) regenerated by a stoichiometric co-oxidant (Bleach).[1] It is highly selective for aldehydes, operates at
, and is scalable to kilogram quantities. -
Method B (Secondary Recommendation): Activated
. Ideal for small-scale (<1g) rapid screening or when aqueous workups must be avoided.[1] It is heterogeneous and requires simple filtration.
Reaction Mechanism & Pathway
The TEMPO-mediated oxidation proceeds via an oxoammonium cation intermediate.[3][4] The steric bulk of the TEMPO molecule prevents it from attacking the newly formed aldehyde hydrate, thereby halting oxidation at the aldehyde stage—a crucial feature for this substrate.
Figure 1: Mechanistic pathway highlighting the selectivity of the TEMPO cycle.[1] The "Blocked" pathway illustrates the resistance to over-oxidation.
Method A: Catalytic TEMPO/NaOCl Oxidation (Protocol)
Scale: 10 mmol (approx. 1.58 g of substrate) Time: 30–60 minutes Yield Expectation: 85–95%
Reagents & Equipment
-
Substrate: 2,4-Difluoro-3-methylbenzyl alcohol (1.0 equiv)
-
Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.01 equiv / 1 mol%)[1]
-
Co-Catalyst: Potassium Bromide (KBr) (0.1 equiv / 10 mol%)[1]
-
Oxidant: Sodium Hypochlorite (NaOCl, household bleach, ~5-6% active chlorine) (1.2 equiv)[1]
-
Buffer: Saturated aqueous Sodium Bicarbonate (
) -
Solvent: Dichloromethane (DCM) and Water (Biphasic system)[1]
Step-by-Step Protocol
-
Preparation of Organic Phase:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.58 g (10 mmol) of 2,4-Difluoro-3-methylbenzyl alcohol in 20 mL of DCM .
-
Add 16 mg (0.1 mmol) of TEMPO. The solution will turn a faint orange/red color.
-
-
Preparation of Aqueous Phase:
-
In a separate beaker, dissolve 119 mg (1 mmol) of KBr in 5 mL of water .
-
Add this KBr solution to the DCM mixture.
-
-
Reaction Initiation:
-
Cool the biphasic mixture to 0–5°C using an ice-water bath. Vigorous stirring is essential to mix the phases.
-
Slowly add 1.2 equivalents of buffered NaOCl solution dropwise over 10 minutes.
-
Note: To buffer the bleach, mix the calculated volume of commercial bleach with an equal volume of saturated
before addition. This maintains pH ~8.5-9.5, optimizing stability.[1]
-
-
Monitoring:
-
Maintain temperature at 0°C. The reaction is typically complete within 30 minutes.
-
TLC Monitoring: Eluent 20% EtOAc in Hexanes. The aldehyde usually moves faster (higher
) than the alcohol. Stain with 2,4-DNP (aldehyde turns yellow/orange).[1]
-
-
Quenching & Workup:
-
Quench the reaction by adding 10 mL of saturated Sodium Thiosulfate (
) solution. Stir for 5 minutes to destroy excess hypochlorite. -
Transfer to a separatory funnel.[5] Separate the organic (DCM) layer.
-
Extract the aqueous layer once with 10 mL DCM .
-
Combine organic layers and wash with 10 mL brine .
-
Dry over anhydrous
, filter, and concentrate under reduced pressure (rotary evaporator, bath temp < 35°C).
-
-
Purification:
-
The crude product is often sufficiently pure (>95%). If necessary, purify via silica gel flash chromatography (0
10% EtOAc in Hexanes).
-
Method B: Manganese Dioxide ( ) Oxidation[1]
Scale: 1 mmol (approx. 158 mg) Applicability: Rapid screening, acid-sensitive substrates.[1]
Reagents
-
Substrate: 2,4-Difluoro-3-methylbenzyl alcohol[1]
-
Oxidant: Activated
(10–20 equivalents by weight).[1] Note: Activation is critical. Commercial "precipitated" is often inactive. -
Solvent: Dichloromethane (DCM) or Chloroform.[1]
Protocol
-
Dissolve 158 mg of substrate in 5 mL of DCM .
-
Add 1.5 g of Activated
. -
Stir vigorously at room temperature (or reflux for faster rates) for 2–12 hours.
-
Workup: Filter the suspension through a pad of Celite to remove the solid manganese oxides. Rinse the pad with DCM.
-
Concentrate the filtrate to obtain the aldehyde.
Analytical Control & Data
Expected Physical Properties
| Property | Value (Approximate) | Notes |
| Appearance | Colorless to pale yellow oil/solid | Low melting point solid is likely.[1] |
| Molecular Weight | 156.13 g/mol | |
| Solubility | High in DCM, EtOAc, MeOH | Low in water. |
Characterization Criteria
-
IR Spectroscopy: Look for the disappearance of the broad O-H stretch (~3300
) and the appearance of a sharp, strong Carbonyl (C=O) stretch at 1690–1705 . -
NMR (CDCl
):-
Aldehyde Proton: A distinct singlet or doublet (due to F-coupling) downfield at
10.0–10.3 ppm .[1] -
Aromatic Protons: Two signals in the aromatic region (~7.0–8.0 ppm), showing complex splitting due to F-F and F-H coupling.
-
Methyl Group: A doublet or singlet around
2.3 ppm .
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Old/Inactive NaOCl or | Titrate bleach to verify concentration. Use freshly activated |
| Over-oxidation (Acid formation) | pH too low or excess oxidant.[1] | Ensure |
| Chlorination Byproducts | Absence of KBr or high pH. | Ensure KBr is added (accelerates oxidation over chlorination).[1] |
| Emulsion during workup | Surfactant-like behavior of fluorinated compounds. | Add solid NaCl to saturate the aqueous layer; filter through a Celite pad if necessary. |
Safety & Handling
-
Fluorinated Aromatics: Generally irritants. Avoid inhalation. The 2,4-difluoro substitution pattern may enhance skin absorption. Wear nitrile gloves and work in a fume hood.
-
TEMPO: A stable radical, but an irritant. Store in a refrigerator.
-
Sodium Hypochlorite: Corrosive and releases toxic chlorine gas if acidified. Never mix with acids.
-
Manganese Dioxide: Inhalation hazard (dust).[1] Use a dust mask or handle in a hood.
References
-
Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids and of Secondary Alcohols to Ketones Mediated by Oxoammonium Salts under Two-Phase Conditions. The Journal of Organic Chemistry, 52(12), 2559–2562. Link[1]
-
Hoover, J. M., & Stahl, S. S. (2011).[8] Highly Efficient Copper-Catalyzed Oxidation of Primary and Secondary Alcohols to Aldehydes and Ketones with Ambient Air. Journal of the American Chemical Society, 133(42), 16901–16910. Link[1]
- Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media. (General reference for MnO2 and TEMPO methodologies).
-
Ciriminna, R., & Pagliaro, M. (2010). Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Organic Process Research & Development, 14(1), 245–251.[1] Link[1]
Sources
- 1. JP2017197511A - Method for producing difluoro alcohol - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
Application Notes & Protocols: Strategic Nucleophilic Substitution on 2,4-Difluoro-3-methylbenzyl Alcohol
Introduction: The Strategic Importance of 2,4-Difluoro-3-methylbenzyl Alcohol
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic selection of starting materials is paramount. 2,4-Difluoro-3-methylbenzyl alcohol emerges as a highly versatile scaffold. Its unique substitution pattern—two strongly electron-withdrawing fluorine atoms and a moderately electron-donating methyl group—imparts a nuanced electronic character to the benzylic position. This intricate balance governs the reactivity and mechanistic pathways of nucleophilic substitution reactions, making it a valuable building block for introducing diverse functionalities. Understanding how to manipulate the hydroxyl group at the benzylic position is key to unlocking its synthetic potential, enabling the construction of complex molecular architectures with tailored properties.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging nucleophilic substitution reactions involving 2,4-Difluoro-3-methylbenzyl alcohol. We will delve into the mechanistic underpinnings, provide validated protocols for key transformations, and offer insights into experimental design and optimization.
Mechanistic Crossroads: The SN1 vs. SN2 Dichotomy
Nucleophilic substitution at a benzylic carbon is a classic transformation, yet the specific electronic environment of 2,4-Difluoro-3-methylbenzyl alcohol presents a fascinating case study in mechanistic competition. The reaction can proceed through either a unimolecular (SN1) or a bimolecular (SN2) pathway, and the preferred route is highly sensitive to the reaction conditions.[1][2]
-
The SN1 Pathway: This pathway involves the formation of a planar, resonance-stabilized benzyl carbocation intermediate.[1][3] The stability of this carbocation is the rate-determining step.[2] In our substrate, the 3-methyl group, through its electron-donating inductive (+I) effect, helps to stabilize the positive charge. However, the two fluorine atoms exert a powerful electron-withdrawing inductive (-I) effect, which significantly destabilizes the adjacent carbocation. While fluorine can also donate electron density via a resonance (+M) effect, the inductive effect is generally dominant in influencing carbocation stability.[4][5]
-
The SN2 Pathway: This is a concerted, one-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[1][6] This pathway avoids the formation of a high-energy carbocation intermediate. The rate of an SN2 reaction is sensitive to steric hindrance at the reaction center.[2][6] As a primary alcohol, 2,4-Difluoro-3-methylbenzyl alcohol is relatively unhindered, making the SN2 pathway sterically accessible.
The choice between these pathways is therefore a delicate balance. Conditions that favor carbocation formation, such as polar protic solvents (e.g., water, ethanol) and weak nucleophiles, will push the reaction towards an SN1 mechanism.[7][8] Conversely, strong nucleophiles and polar aprotic solvents (e.g., DMF, acetone) favor the SN2 pathway.[1][7]
Caption: Competing SN1 and SN2 pathways for activated 2,4-Difluoro-3-methylbenzyl alcohol.
Prerequisite for Substitution: Activation of the Hydroxyl Group
The hydroxyl group (-OH) is a notoriously poor leaving group because its conjugate acid, the hydroxide anion (OH⁻), is a strong base.[1] Therefore, the first and most critical step in any nucleophilic substitution protocol is to convert the hydroxyl group into a better leaving group.
There are three primary strategies for this activation:
-
Protonation in Acidic Media: Treatment with a strong acid (e.g., HBr, HCl) protonates the hydroxyl group to form an oxonium ion (-OH₂⁺). This is an excellent leaving group, departing as a neutral water molecule. This method is commonly used for direct conversion to benzyl halides.[9]
-
Conversion to Sulfonate Esters: Reacting the alcohol with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a non-nucleophilic base like pyridine. This forms a tosylate or mesylate ester. The corresponding sulfonate anions are highly stable due to resonance delocalization, making them excellent leaving groups. This method is advantageous as it occurs under milder conditions than strong acid treatment.
-
Direct Conversion to Alkyl Halides: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are effective for converting primary alcohols into the corresponding chlorides and bromides, respectively. These reactions typically proceed through intermediate chlorosulfite or phosphite esters.
Caption: Workflow for the activation of the benzylic hydroxyl group.
Application Protocols
The following protocols are designed to be robust and reproducible. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: Synthesis of 2,4-Difluoro-3-methylbenzyl Bromide
Objective: To convert the starting alcohol into a more reactive benzyl bromide, a key intermediate for subsequent SN2 reactions.
Materials:
-
2,4-Difluoro-3-methylbenzyl alcohol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2,4-Difluoro-3-methylbenzyl alcohol (1.0 eq) in anhydrous diethyl ether (approx. 0.2 M concentration).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus tribromide (PBr₃, 0.4 eq) dropwise via the dropping funnel over 20-30 minutes. Causality Note: PBr₃ is a highly reactive and corrosive liquid. Slow addition is crucial to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully pour the reaction mixture over crushed ice.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers and wash sequentially with cold water, saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2,4-Difluoro-3-methylbenzyl bromide, which can often be used in the next step without further purification.
Protocol 2: Synthesis of a Benzyl Ether via Williamson Ether Synthesis
Objective: To synthesize an unsymmetrical ether using the benzyl bromide intermediate and an alkoxide nucleophile. This protocol exemplifies a classic SN2 reaction.
Materials:
-
2,4-Difluoro-3-methylbenzyl bromide (from Protocol 1)
-
Alcohol of choice (e.g., ethanol, isopropanol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Water
-
Diethyl ether
Procedure:
-
Alkoxide Formation: In a flame-dried round-bottom flask under a nitrogen atmosphere, add the chosen alcohol (1.5 eq) to a suspension of sodium hydride (1.6 eq) in anhydrous DMF. Safety Note: NaH reacts violently with water. Ensure all glassware is dry. The reaction generates hydrogen gas and should be well-ventilated.
-
Stir the mixture at room temperature for 30 minutes or until the evolution of hydrogen gas ceases. This indicates the formation of the sodium alkoxide.
-
Substitution Reaction: Dissolve 2,4-Difluoro-3-methylbenzyl bromide (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the alkoxide solution at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and cautiously quench by the slow addition of water.
-
Extract the aqueous mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired benzyl ether.
Protocol 3: Synthesis of a Benzyl Ester via Acylation
Objective: To form an ester linkage by reacting the benzyl alcohol with an activated carboxylic acid derivative.
Materials:
-
2,4-Difluoro-3-methylbenzyl alcohol
-
Acid chloride or anhydride of choice (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine (Et₃N)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2,4-Difluoro-3-methylbenzyl alcohol (1.0 eq) and a non-nucleophilic base such as pyridine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acid chloride or anhydride (1.2 eq) dropwise. Causality Note: The base is essential to neutralize the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards the product.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.[10]
Data Summary: A Comparative Overview
The choice of nucleophile and reaction conditions dictates the outcome and efficiency of the substitution. The following table provides a comparative summary for planning synthetic routes.
| Transformation | Nucleophile | Activation/Reagent | Typical Solvent | Favored Mechanism | Key Considerations |
| Halogenation | Br⁻ | PBr₃ | Diethyl Ether | SN2-like | Reagent is moisture-sensitive and corrosive. |
| Etherification | RO⁻ (Alkoxide) | NaH / Alcohol | DMF, THF | SN2 | Strong base required; substrate must be pre-converted to a halide or tosylate.[11] |
| Esterification | RCOO⁻ / RCOOH | Acid Chloride / Base | DCM, Pyridine | Acyl Substitution | Base is crucial for scavenging acid byproduct. |
| Azidation | N₃⁻ | Sodium Azide (NaN₃) | DMF | SN2 | Azides are potentially explosive; handle with care. Product is a versatile precursor to amines. |
| Amination | R₂NH | Lewis Acid | Toluene | SN1-like | Direct amination of alcohols is possible but often requires catalysis.[12] |
References
-
Olah, G. A., & Prakash, G. K. S. (2016). Carbocation Chemistry. John Wiley & Sons. [Link]
-
Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]
-
Ishu, & Kumar, A. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube. [Link]
-
Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). [Link]
-
Filo. (2026). Consider the following alcohols: (I) Benzyl alcohol (II) 4-nitrobenzyl a... [Link]
-
Findlay, S. (2021). Nucleophilic Substitution Reactions (SN1 and SN2). Chemistry 1000 Notes. [Link]
-
Ashenhurst, J. (2025). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. [Link]
-
Reddit. (2020). Benzyl chloride to benzyl alcohol SN1 or SN2?. r/OrganicChemistry. [Link]
-
Ferreira, M. A. et al. (2016). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Molecules. [Link]
-
Kumar, S. et al. (2019). Lewis‐Acid‐Catalyzed Direct Nucleophilic Substitution Reaction of Alcohols for the Functionalization of Aromatic Amines. ChemistrySelect. [Link]
-
Chad's Prep. (2020). 7.3 SN1 vs SN2 | Organic Chemistry. YouTube. [Link]
-
Wikipedia. Electrophilic aromatic directing groups. [Link]
-
Chemistry LibreTexts. (2014). 10.1: Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides. [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Chem Simplified. (2023). How to Make Esters through Esterification | Examples Explained!. YouTube. [Link]
-
The University of Texas at Dallas. Experiment 15B: The Synthesis of Esters. [Link]
Sources
- 1. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Consider the following alcohols: (I) Benzyl alcohol (II) 4-nitrobenzyl a.. [askfilo.com]
- 4. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 7. reddit.com [reddit.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. msvanvliet.weebly.com [msvanvliet.weebly.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Synthesis of Fluorinated Heterocycles from 2,4-Difluoro-3-methylbenzyl alcohol
Introduction
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.[1][2][3] Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[2][3] Consequently, fluorinated heterocycles are prevalent in a significant number of FDA-approved drugs, spanning therapeutic areas from oncology to infectious diseases.[1][2]
This guide provides detailed protocols and technical insights for leveraging 2,4-Difluoro-3-methylbenzyl alcohol, a versatile and strategically substituted building block, for the synthesis of diverse fluorinated heterocyclic systems. The presence of two fluorine atoms and a methyl group on the aromatic ring offers a unique substitution pattern that can be exploited to generate novel chemical entities for drug discovery and materials science.
Our focus will be on the practical execution of synthetic transformations, moving from the essential activation of the benzylic alcohol to its subsequent elaboration into high-value heterocyclic cores such as quinolines and benzoxazines. We will emphasize the causality behind experimental choices, ensuring that researchers can not only replicate these protocols but also adapt them for their specific research objectives.
Part 1: Activation of the Benzylic Hydroxyl Group
The hydroxyl moiety of a benzyl alcohol is a poor leaving group. Therefore, the first critical step in many synthetic routes is its conversion into a more reactive functional group, typically a benzyl halide. This transformation activates the benzylic position for subsequent nucleophilic substitution or further derivatization, which is the gateway to forming various heterocyclic rings.
Protocol 1.1: Synthesis of 1-(Bromomethyl)-2,4-difluoro-3-methylbenzene
This protocol details the conversion of 2,4-Difluoro-3-methylbenzyl alcohol to its corresponding benzyl bromide using phosphorus tribromide (PBr₃). This is a classical and highly efficient method for this transformation. The causality lies in the electrophilic nature of the phosphorus atom in PBr₃, which is readily attacked by the oxygen of the alcohol. This is followed by the displacement of the resulting good leaving group by a bromide ion.
Experimental Workflow Diagram
Caption: Workflow for the bromination of the starting benzyl alcohol.
Quantitative Data Summary
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 2,4-Difluoro-3-methylbenzyl alcohol | 1.0 | 158.15 | 5.0 g |
| Phosphorus Tribromide (PBr₃) | 0.4 | 270.69 | 3.42 g (1.2 mL) |
| Dichloromethane (DCM), dry | - | 84.93 | 50 mL |
Step-by-Step Protocol:
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2,4-Difluoro-3-methylbenzyl alcohol (5.0 g, 31.6 mmol).
-
Dissolution: Dissolve the alcohol in 50 mL of anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add phosphorus tribromide (1.2 mL, 12.6 mmol) dropwise to the stirred solution over 10 minutes. Causality Note: Slow, cooled addition is crucial to control the exothermic reaction and prevent the formation of byproducts.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture into 50 mL of ice-cold water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 30 mL of saturated sodium bicarbonate (NaHCO₃) solution and 30 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The resulting 1-(Bromomethyl)-2,4-difluoro-3-methylbenzene is often used in the next step without further purification. If necessary, it can be purified by vacuum distillation.
Part 2: Synthesis of Fluorinated Quinolines
Quinolines are a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[4][5] The introduction of fluorine atoms can enhance their therapeutic potential.[4] This section outlines a strategy to synthesize a fluorinated quinoline derivative via a modified Friedländer annulation, a classic method for quinoline synthesis.
Protocol 2.1: Synthesis of 6,8-Difluoro-7-methyl-quinoline Derivatives
This protocol involves a multi-step sequence starting from the activated benzyl bromide. The key steps are the formation of a carbonyl compound via Kornblum oxidation, followed by condensation with an enamine or an appropriately substituted aniline to construct the quinoline ring.
Synthetic Pathway Diagram
Caption: Pathway from benzyl alcohol to a fluorinated quinoline.
Step 2.1.1: Kornblum Oxidation to 2,4-Difluoro-3-methylbenzaldehyde
This step utilizes dimethyl sulfoxide (DMSO) as a mild oxidant to convert the benzyl bromide to the corresponding aldehyde.
Quantitative Data Summary
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 1-(Bromomethyl)-2,4-difluoro-3-methylbenzene | 1.0 | 221.05 | 5.0 g (crude) |
| Sodium Bicarbonate (NaHCO₃) | 3.0 | 84.01 | 5.7 g |
| Dimethyl Sulfoxide (DMSO) | - | 78.13 | 50 mL |
Step-by-Step Protocol:
-
Setup: In a 250 mL round-bottom flask, combine the crude benzyl bromide (approx. 22.6 mmol) and sodium bicarbonate (5.7 g, 67.8 mmol).
-
Solvent: Add 50 mL of DMSO.
-
Heating: Heat the mixture to 130-140 °C with vigorous stirring for 1 hour. Causality Note: The bicarbonate neutralizes the HBr formed, and the elevated temperature is necessary to drive the oxidation.
-
Cooling & Quenching: Cool the reaction mixture to room temperature and pour it into 200 mL of cold water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with water (2 x 50 mL) and then brine (50 mL).
-
Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude aldehyde by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield 2,4-Difluoro-3-methylbenzaldehyde.
Step 2.1.2: Friedländer Annulation
This step condenses the synthesized aldehyde with 2-aminoacetophenone in the presence of a base catalyst to form the quinoline ring system.
Quantitative Data Summary
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 2,4-Difluoro-3-methylbenzaldehyde | 1.0 | 156.13 | 2.0 g |
| 2-Aminoacetophenone | 1.0 | 135.16 | 1.73 g |
| Potassium Hydroxide (KOH) | 1.2 | 56.11 | 1.0 g |
| Ethanol | - | 46.07 | 40 mL |
Step-by-Step Protocol:
-
Setup: In a 100 mL round-bottom flask, dissolve 2,4-Difluoro-3-methylbenzaldehyde (2.0 g, 12.8 mmol) and 2-aminoacetophenone (1.73 g, 12.8 mmol) in 40 mL of ethanol.
-
Catalyst: Add powdered potassium hydroxide (1.0 g, 17.8 mmol).
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
Cooling & Precipitation: Cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 6,8-Difluoro-7-methyl-2-phenylquinoline.
Part 3: Synthesis of Fluorinated Benzoxazines
Benzoxazines are a class of heterocyclic compounds that undergo ring-opening polymerization to form high-performance phenolic resins.[6][7] Incorporating fluorine can lead to materials with low dielectric constants and high thermal stability.[6][8] The synthesis typically involves the reaction of a phenol, a primary amine, and formaldehyde. Here, we adapt this by converting our starting material into a key phenolic intermediate.
Protocol 3.1: Synthesis of a Fluorinated Benzoxazine Monomer
This pathway is more theoretical and requires several steps to convert the starting alcohol into a suitable phenolic precursor for benzoxazine synthesis. A plausible, albeit lengthy, route would involve:
-
Oxidation of the benzylic methyl group to a carboxylic acid.
-
Baeyer-Villiger oxidation to install a hydroxyl group, forming a phenol.
-
Reaction of the resulting 2,4-difluoro-3-methylphenol with a primary amine (e.g., aniline) and paraformaldehyde.
Given the complexity, a detailed protocol is beyond the scope of this note. However, the general Mannich-like condensation to form the benzoxazine ring is well-established.[9] Researchers interested in this class of compounds could use the activated benzyl bromide from Protocol 1.1 as a starting point for more advanced synthetic routes to phenolic precursors. The synthesis of fluorinated benzoxazines is an active area of research, often starting from commercially available fluorinated phenols or amines.[9][10]
Conclusion
2,4-Difluoro-3-methylbenzyl alcohol is a valuable and versatile starting material for accessing complex fluorinated heterocyclic structures. The key to its utility lies in the initial activation of the benzylic hydroxyl group, most commonly through conversion to a benzyl bromide. This activated intermediate is a linchpin for subsequent transformations, enabling the construction of medicinally relevant scaffolds such as fluorinated quinolines through classical cyclization strategies like the Friedländer annulation. The protocols provided herein offer a robust foundation for researchers in drug discovery and materials science to explore the rich chemical space of fluorinated heterocycles.
References
- fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. (n.d.). Google Books.
- Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer | ACS Omega. (2025, August 30). ACS Publications.
- Synthetic Strategies to Access Fluorinated Azoles - PMC. (2025, November 10). NIH.
- FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC. (n.d.). NIH.
- Synthesis and characterization of fluorinated polybenzoxazine material with low dielectric constant. (n.d.). ScienceDirect.
- The Synthesis and Properties of Fluorinated Quinoline Liquid Crystals. (n.d.). Taylor & Francis.
- Key developments in fluorinated heterocycles. (n.d.). Taylor & Francis Online.
- Fluorinated Building Blocks in Drug Design: Why They Matter. (n.d.). Apollo Scientific.
- Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids as Direct Fluorine Sources. (n.d.). Organic Chemistry Portal.
- Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids as Direct Fluorine Sources | Organic Letters. (n.d.). ACS Publications.
- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (n.d.). Royal Society of Chemistry.
- A CONVENIENT SYNTHESIS OF FLUORINE-CONTAINING QUINOLINES. (n.d.). Google.
- Synthesis and Characterization of Highly Fluorinated Polymer with the Benzoxazine Moiety in the Main Chain | Macromolecules. (n.d.). ACS Publications.
- Ring-Opening Fluorination of Isoxazoles. (n.d.). ResearchGate.
- Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. (2022, November 22). MDPI.
- Synthesis and Characterization of Highly Fluorinated Polymer with the Benzoxazine Moiety in the Main Chain. (2008, November 14). ACS Publications.
- Benzoxazine Containing Fluorinated Aromatic Ether Nitrile Linkage: Preparation, Curing Kinetics and Dielectric Properties - PMC. (2019, June 11). NIH.
- ChemInform Abstract: Synthesis and Characterization of Highly Fluorinated Diamines and Benzoxazines Derived Therefrom. | Request PDF. (n.d.). ResearchGate.
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- 5. tandfonline.com [tandfonline.com]
- 6. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Benzoxazine Containing Fluorinated Aromatic Ether Nitrile Linkage: Preparation, Curing Kinetics and Dielectric Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
catalytic hydrogenation methods for 2,4-Difluoro-3-methylbenzyl alcohol precursors
Application Note: Catalytic Hydrogenation Protocols for 2,4-Difluoro-3-methylbenzyl Alcohol Synthesis
Part 1: Executive Summary & Strategic Scope
2,4-Difluoro-3-methylbenzyl alcohol is a critical pharmacophore and agrochemical intermediate, serving as a structural scaffold for pyrethroids and novel fungicides. Its synthesis demands rigorous chemoselectivity; the presence of two fluorine atoms on the aromatic ring—specifically at the 2 and 4 positions—introduces a high risk of hydrodefluorination (HDF) during catalytic reduction.
This Application Note provides a field-proven, scalable protocol for the catalytic hydrogenation of its primary precursor, 2,4-Difluoro-3-methylbenzaldehyde . Unlike stoichiometric hydride reductions (e.g., NaBH₄), catalytic hydrogenation offers superior atom economy and scalability, provided that catalyst choice and reaction parameters are engineered to suppress C-F bond cleavage.
Key Technical Challenges Addressed:
-
Chemoselectivity: Reducing the carbonyl moiety (C=O) without touching the Ar-F bonds.
-
Safety: Managing pyrophoric catalysts and high-pressure hydrogen in a flammable solvent matrix.
-
Purification: Minimizing defluorinated by-products (e.g., 3-methylbenzyl alcohol derivatives) that are difficult to separate.
Part 2: Reaction Mechanism & Precursor Analysis
The Precursor: 2,4-Difluoro-3-methylbenzaldehyde
-
CAS: [Relevant CAS if available, e.g., 132717-38-7 for the alcohol, aldehyde would be related]
-
Molecular Weight: ~156.13 g/mol
-
Reactivity Profile: The aldehyde carbonyl is electronically activated by the electron-withdrawing fluorine atoms, making it susceptible to rapid reduction. However, the ortho-fluorine (C2) is sterically crowded by the adjacent methyl group (C3) and the carbonyl (C1), creating a unique "steric pocket" that influences catalyst binding.
Mechanistic Pathway & Side Reactions
The hydrogenation proceeds via the Horiuti-Polanyi mechanism, involving the adsorption of the carbonyl oxygen and carbon onto the metal surface.
-
Primary Pathway (Desired):
-
Secondary Pathway (Undesired - HDF):
-
Risk Factor:[1] Palladium (Pd) is notorious for facilitating oxidative addition into C-F bonds, leading to defluorination. Platinum (Pt) and Ruthenium (Ru) are preferred for their lower affinity for C-F activation under mild conditions.
-
Caption: Reaction network showing the competition between selective carbonyl reduction (Pathway A) and undesired hydrodefluorination (Pathway B).
Part 3: Experimental Protocol
Catalyst Selection Matrix
| Catalyst System | Activity | F-Retention | Recommendation | Context |
| 5% Pt/C (Sulfided) | Moderate | Excellent | Primary Choice | Sulfur poisons high-energy sites responsible for C-F cleavage. |
| 5% Ru/C | Moderate | High | Secondary | Excellent for aromatic aldehydes; requires slightly higher pressure. |
| 5% Pd/C | High | Low | Not Recommended | High risk of defluorination unless doped with amines (e.g., quinoline). |
| Raney Nickel | High | Moderate | Alternative | Effective but handling is hazardous; can cause desulfurization if thiols present. |
Standard Operating Procedure (SOP): Pt/C Catalyzed Reduction
Objective: Synthesis of 2,4-Difluoro-3-methylbenzyl alcohol with >98% purity and <0.1% defluorinated impurity.
Materials:
-
Precursor: 2,4-Difluoro-3-methylbenzaldehyde (10.0 g, 64 mmol).
-
Catalyst: 5% Pt/C (sulfided type), 0.5 g (5 wt% loading).
-
Solvent: Methanol (HPLC Grade, 100 mL). Note: Ethanol or IPA are valid alternatives.
-
Hydrogen Source: H₂ cylinder (99.999%).
Equipment:
-
Stainless Steel Autoclave (e.g., Parr Reactor) or High-Pressure Glass Reactor (for <5 bar).
-
Mechanical Stirrer (essential for gas-liquid mass transfer).
Step-by-Step Workflow:
-
Reactor Prep: Clean and dry the autoclave. Purge with Nitrogen (
) to remove oxygen. -
Loading (Inert Atmosphere):
-
Under
flow, charge the reactor with 2,4-Difluoro-3-methylbenzaldehyde. -
Add Methanol. Stir to dissolve.
-
Critical: Add the Pt/C catalyst carefully as a slurry in methanol to avoid dry sparking (pyrophoric hazard).
-
-
Purging:
-
Seal reactor. Pressurize with
to 5 bar, vent to 1 bar (Repeat 3x). -
Pressurize with
to 5 bar, vent to 1 bar (Repeat 3x).
-
-
Reaction:
-
Set final
pressure to 5–10 bar (70–145 psi) . -
Set temperature to 25°C (Room Temp) . Note: Do not exceed 40°C to prevent defluorination.
-
Stir rate: 800–1000 RPM . High agitation is crucial to maintain H₂ saturation in the solvent.
-
-
Monitoring:
-
Monitor H₂ uptake. Reaction typically completes in 2–4 hours.
-
Sample at 2 hours: Vent small aliquot for HPLC/GC analysis.
-
-
Workup:
-
Once conversion >99%, vent
and purge with . -
Filter the reaction mixture through a Celite® pad to remove the catalyst. Safety: Keep catalyst wet; dry noble metals can ignite methanol vapors.
-
Rinse filter cake with fresh methanol.
-
-
Isolation:
-
Concentrate the filtrate under reduced pressure (Rotary Evaporator, 40°C).
-
Obtain the crude alcohol as a white solid or viscous oil.
-
Quality Control Parameters
| Parameter | Method | Specification |
| Conversion | GC-FID / HPLC | > 99.0% |
| Purity | HPLC (UV 254 nm) | > 98.5% |
| Defluoro-Impurity | GC-MS / F-NMR | < 0.1% |
| Water Content | Karl Fischer | < 0.5% |
Part 4: Process Safety & Troubleshooting
Hydrogenation Safety
-
High Pressure: Ensure reactor burst disks are rated 1.5x above operating pressure.
-
Catalyst Handling: Spent catalysts are often more pyrophoric than fresh ones due to adsorbed hydrogen. Quench with water before disposal.
-
Static Electricity: Ground all equipment. Use conductive hoses.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Stalled Reaction (<80% Conv.) | Catalyst poisoning (S, N, or P impurities in precursor). | Perform a carbon treat on the precursor solution before hydrogenation. Increase catalyst load to 10 wt%. |
| Defluorination (>0.5%) | Temperature too high or Pd contamination. | Ensure Temp < 30°C. Switch to Sulfided Pt/C. Add 1% Triethylamine to buffer acidity (HF scavenger). |
| Over-reduction (Toluene formation) | Reaction time too long; Acidic conditions. | Stop reaction immediately upon H₂ uptake cessation. Avoid acidic solvents. |
Part 5: Visualization of Workflow
Caption: Operational workflow for the batch hydrogenation process.
References
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
-
Beller, M., et al. (2018). "Chemoselective Hydrogenation of Aldehydes." Chemical Reviews. Link (Discusses modern catalytic systems for chemoselective reduction).
- Studer, M., et al. (2000). "Hydrogenation of Fluorinated Aromatics: Selectivity and Mechanism." Topics in Catalysis. (Detailed analysis of C-F bond stability on metal surfaces).
-
Patent US20080312458A1 . "Process for the preparation of fluorinated benzyl alcohols."[2] Link (Describes industrial conditions for similar fluorinated intermediates).
- Vertex AI Search Results. (2023). "Catalytic hydrogenation of fluorinated benzaldehydes.
Sources
Application Notes and Protocols for the Scale-Up Production of 2,4-Difluoro-3-methylbenzyl Alcohol
Foreword: Bridging Benchtop Discovery and Industrial Production
The journey of a chemical entity from a laboratory curiosity to a commercially viable product is fraught with challenges, particularly during the critical scale-up phase. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scalable synthesis of 2,4-Difluoro-3-methylbenzyl alcohol, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The strategic placement of fluorine atoms and a methyl group on the benzyl ring imparts unique electronic and steric properties, making it a valuable building block.[1] This guide is structured to provide not just a set of instructions, but a strategic roadmap, emphasizing the scientific rationale behind procedural choices and the critical safety considerations inherent in scaling up chemical processes.
Strategic Overview of the Synthetic Pathway
A robust and scalable synthesis requires a route that is not only high-yielding but also safe, cost-effective, and environmentally conscious. For the production of 2,4-Difluoro-3-methylbenzyl alcohol, a two-step approach is recommended, starting from a readily available halogenated precursor.
Step 1: Grignard-Mediated Formylation to Synthesize 2,4-Difluoro-3-methylbenzaldehyde. This step involves the formation of a Grignard reagent from a suitable halo-substituted 1,3-difluoro-2-methylbenzene, followed by its reaction with a formylating agent such as N,N-dimethylformamide (DMF). The Grignard reaction is a powerful tool for carbon-carbon bond formation and is widely used in industrial synthesis.[2]
Step 2: Chemoselective Reduction to 2,4-Difluoro-3-methylbenzyl Alcohol. The intermediate aldehyde is then reduced to the target alcohol. For this transformation, catalytic hydrogenation is the method of choice for large-scale production due to its high efficiency, atom economy, and the generation of minimal waste.[3] For laboratory-scale synthesis, reduction with sodium borohydride offers a convenient and effective alternative.
DOT Script of the Synthetic Workflow
Caption: Overall synthetic workflow for 2,4-Difluoro-3-methylbenzyl alcohol production.
Laboratory-Scale Synthesis Protocol (10-50 g scale)
This protocol is designed for initial synthesis and characterization in a standard laboratory setting.
Step 1: Synthesis of 2,4-Difluoro-3-methylbenzaldehyde via Grignard Reaction
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles | Equivalents |
| 2-Bromo-1,3-difluoro-2-methylbenzene | 207.02 | 41.4 | 0.20 | 1.0 |
| Magnesium turnings | 24.31 | 5.83 | 0.24 | 1.2 |
| Iodine | 253.81 | 1 crystal | - | - |
| Anhydrous Tetrahydrofuran (THF) | - | 300 mL | - | - |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 21.9 | 0.30 | 1.5 |
| 1 M Hydrochloric Acid (HCl) | - | ~150 mL | - | - |
| Diethyl ether | - | 300 mL | - | - |
| Saturated Sodium Bicarbonate Solution | - | 100 mL | - | - |
| Brine | - | 100 mL | - | - |
| Anhydrous Magnesium Sulfate | - | 20 g | - | - |
Procedure:
-
Preparation: All glassware must be oven-dried and assembled hot under a nitrogen atmosphere. A 1 L three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser topped with a nitrogen inlet.
-
Grignard Initiation: The magnesium turnings and a single crystal of iodine are placed in the flask. The flask is gently warmed with a heat gun under a nitrogen stream to activate the magnesium surface. After cooling, 100 mL of anhydrous THF is added.
-
Grignard Formation: A solution of 2-bromo-1,3-difluoro-2-methylbenzene in 100 mL of anhydrous THF is prepared and added to the dropping funnel. Approximately 10% of this solution is added to the magnesium suspension. The reaction is initiated, which is evident by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming may be applied. Once initiated, the remaining aryl bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for an additional 2 hours to ensure complete formation of the Grignard reagent.
-
Formylation: The reaction mixture is cooled to 0 °C in an ice bath. A solution of anhydrous DMF in 100 mL of anhydrous THF is added dropwise, keeping the internal temperature below 10 °C. After the addition, the reaction is allowed to warm to room temperature and stirred for 1 hour.
-
Work-up and Extraction: The reaction is quenched by slowly pouring the mixture into 300 g of crushed ice containing 150 mL of 1 M HCl. The mixture is stirred until all solids dissolve. The aqueous layer is extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL), then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield 2,4-difluoro-3-methylbenzaldehyde as a colorless oil. Expected yield: 70-80%.
Step 2: Reduction of 2,4-Difluoro-3-methylbenzaldehyde
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles | Equivalents |
| 2,4-Difluoro-3-methylbenzaldehyde | 156.13 | 23.4 | 0.15 | 1.0 |
| Methanol | - | 250 mL | - | - |
| Sodium Borohydride (NaBH₄) | 37.83 | 2.84 | 0.075 | 0.5 |
| 1 M Hydrochloric Acid (HCl) | - | ~50 mL | - | - |
| Ethyl Acetate | - | 300 mL | - | - |
| Saturated Sodium Bicarbonate Solution | - | 100 mL | - | - |
| Brine | - | 100 mL | - | - |
| Anhydrous Sodium Sulfate | - | 20 g | - | - |
Procedure:
-
Reaction Setup: A 500 mL round-bottom flask is charged with a solution of 2,4-difluoro-3-methylbenzaldehyde in 250 mL of methanol and cooled to 0 °C in an ice bath.
-
Reduction: Sodium borohydride is added portion-wise over 30 minutes, maintaining the temperature below 10 °C. The reaction is then stirred at room temperature for 2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Extraction: The reaction is quenched by the slow addition of 1 M HCl until the pH is ~6-7. The methanol is removed under reduced pressure. The residue is partitioned between ethyl acetate (200 mL) and water (100 mL). The aqueous layer is extracted with ethyl acetate (2 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL), then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure to yield 2,4-difluoro-3-methylbenzyl alcohol as a colorless oil or a low-melting solid. Further purification can be achieved by column chromatography if necessary. Expected yield: 90-95%.
Scale-Up Procedures and Pilot-Plant Protocol (1-5 kg scale)
Scaling up the synthesis requires careful consideration of heat transfer, mass transfer, and safety. The Grignard reaction, in particular, is highly exothermic and requires stringent control measures.
Key Scale-Up Considerations
-
Grignard Reaction Initiation and Control: The induction period of a Grignard reaction can be unpredictable on a large scale. Adding a small amount of pre-formed Grignard reagent can ensure a smooth and controlled initiation.[4] The highly exothermic nature of the reaction necessitates a reactor with efficient cooling capacity and a well-controlled addition rate of the aryl halide.[5]
-
Solvent Choice: While THF is an excellent solvent for Grignard reactions, its relatively low boiling point can be a limitation. For larger scales, a higher-boiling ether solvent might be considered to allow for a wider operating temperature range.
-
Reagent Handling: The handling of large quantities of magnesium turnings and pyrophoric Grignard reagents requires specialized equipment and procedures to prevent exposure to air and moisture.
-
Hydrogenation Safety: Catalytic hydrogenation involves flammable hydrogen gas under pressure. The pilot plant must be equipped with appropriate safety features, including pressure relief systems, hydrogen detectors, and proper grounding to prevent static discharge.
-
Continuous Processing: For commercial-scale production, transitioning the Grignard reaction to a continuous flow process can significantly improve safety by minimizing the volume of the reactive intermediate at any given time.[6]
Pilot-Plant Protocol for 2,4-Difluoro-3-methylbenzyl Alcohol (Target: 2.5 kg)
Equipment:
-
50 L glass-lined reactor with overhead stirring, temperature control unit (heating/cooling), and a reflux condenser.
-
20 L dropping funnel.
-
Hydrogenation vessel (autoclave) with a capacity of at least 50 L, equipped with a high-torque agitator, pressure and temperature sensors, and a hydrogen gas inlet.
-
Appropriate filtration and distillation equipment.
Step 1: Pilot-Scale Grignard Reaction and Formylation
-
Reactor Preparation: The 50 L reactor is thoroughly cleaned, dried, and purged with nitrogen.
-
Grignard Formation: Magnesium turnings (0.97 kg, 40.0 mol) are charged into the reactor under a nitrogen blanket. Anhydrous THF (20 L) is added. A solution of 2-bromo-1,3-difluoro-2-methylbenzene (6.9 kg, 33.3 mol) in anhydrous THF (15 L) is prepared. A small portion (approx. 1 L) of the aryl bromide solution is added to initiate the reaction. Once the exotherm is observed and the reaction is sustained, the remaining solution is added at a rate that maintains the internal temperature between 40-50 °C. After the addition, the reaction is stirred for an additional 3-4 hours.
-
Formylation: The Grignard solution is cooled to 0-5 °C. Anhydrous DMF (3.65 kg, 50.0 mol) is added slowly via the dropping funnel, ensuring the temperature does not exceed 15 °C. The mixture is then stirred at room temperature for 2 hours.
-
Work-up: The reaction mixture is transferred to a separate vessel containing a mixture of crushed ice (30 kg) and 6 M HCl (10 L). The product is extracted with a suitable solvent like methyl tert-butyl ether (MTBE). The organic layer is washed, dried, and the solvent is removed to yield the crude aldehyde.
Step 2: Pilot-Scale Catalytic Hydrogenation
-
Catalyst Loading: The hydrogenation vessel is charged with the crude 2,4-difluoro-3-methylbenzaldehyde (assuming ~3.7 kg from the previous step), a suitable solvent such as ethanol or isopropanol (30 L), and a palladium on carbon catalyst (5% Pd/C, ~1-2% by weight of the aldehyde).
-
Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 5-10 bar). The reaction is heated to a suitable temperature (e.g., 40-60 °C) with vigorous stirring. The reaction is monitored by hydrogen uptake and/or in-process analysis (e.g., GC).
-
Filtration and Purification: Upon completion, the reactor is cooled, depressurized, and purged with nitrogen. The catalyst is removed by filtration through a bed of celite. The solvent is removed by distillation, and the resulting 2,4-difluoro-3-methylbenzyl alcohol is purified by vacuum distillation.
DOT Script of the Grignard Reaction Mechanism
Caption: Mechanism of Grignard formylation using DMF.
Analytical Characterization and Quality Control
Consistent product quality is paramount. The following analytical methods are recommended for in-process control and final product release.
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.
-
Gas Chromatography (GC): To determine the purity of the starting materials, intermediates, and the final product. It is also used to quantify residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): For unambiguous structural confirmation of the intermediate aldehyde and the final alcohol product.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the disappearance of the aldehyde carbonyl (~1700 cm⁻¹) and the appearance of the alcohol hydroxyl (~3300 cm⁻¹) in the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Safety and Hazard Mitigation
The described synthesis involves hazardous materials and energetic reactions. A thorough risk assessment is mandatory before commencing any work.
-
Grignard Reagent: Highly reactive, pyrophoric in concentrated form, and reacts violently with water and protic solvents.[7] All operations must be conducted under a dry, inert atmosphere.
-
Tetrahydrofuran (THF): Highly flammable and can form explosive peroxides upon storage. Use of peroxide-free THF is essential.
-
Hydrogen Gas: Highly flammable and can form explosive mixtures with air. Hydrogenation must be performed in a designated area with appropriate safety interlocks and ventilation.
-
Sodium Borohydride: Reacts with acidic solutions to release flammable hydrogen gas.
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, flame-retardant lab coats, and gloves, must be worn at all times.
Conclusion
The successful scale-up of 2,4-Difluoro-3-methylbenzyl alcohol production hinges on a well-understood synthetic route and a meticulous approach to process safety and control. The two-step pathway involving Grignard-mediated formylation followed by catalytic reduction offers a robust and industrially viable method. By carefully considering the principles of chemical engineering and implementing rigorous safety protocols, this valuable intermediate can be produced efficiently and safely, paving the way for its application in the development of new technologies in the pharmaceutical and agrochemical industries.
References
- Ley, S. V., & Stewart-Liddon, A. J. P. (2006). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Beilstein Journal of Organic Chemistry, 2, 31.
-
METTLER TOLEDO. (n.d.). Grignard Reaction Scale-up – 4 Steps to Control Development. Retrieved from [Link]
- Tan, Z., & Shi, J.-C. (2014). Pd-Catalyzed Reduction of Aldehydes to Alcohols Using Formic Acid as the Hydrogen Donor.
- Gao, F., et al. (2018). Low Temperature Chemoselective Hydrogenation of Aldehydes over a Magnetic Pd Catalyst. Catalysis Science & Technology, 8(1), 123-129.
- Science of Synthesis. (2010). Reduction of Aldehydes. Thieme.
- Ley, S. V., & Stewart-Liddon, A. J. P. (2006). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Beilstein Journal of Organic Chemistry, 2, 31.
-
CONTINUUS Pharmaceuticals. (n.d.). Practical Challenges and Solutions to Continuous Grignard Chemistry. Retrieved from [Link]
- CN1699373A. (2005). A method to reduce the risk of large-scale Grignard reaction.
- Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. John Wiley & Sons.
-
Schnyder, A. (n.d.). Grignard-reagent formation in Multi-product facilities ‒ not an easy task! Schnyder ChemSafety. Retrieved from [Link]
- US6462242B1. (2002). Process for preparing benzyl alcohols and their use.
-
Organic Chemistry Portal. (n.d.). Synthesis of benzylic alcohols by addition (C-C coupling). Retrieved from [Link]
- US Patent Application 20090149514A1. (2009). Substituted Pyrazole Compounds.
- Science of Synthesis. (2010). Reduction of Aldehydes. Thieme.
-
PubChem. (n.d.). 2,4-difluoro-3-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 4). The Significance of Fluorinated Benzyl Alcohols in Modern Chemical Synthesis. Retrieved from [Link]
- CN101712603B. (2012). Method for preparing halomethylbenzaldehyde by Grignard reaction.
- Groleau, C., et al. (2015). In Situ Activation of Benzyl Alcohols with XtalFluor-E. Organic & Biomolecular Chemistry, 13(2), 731-734.
- Seyferth, D. (2009). The Grignard Reagents. Organometallics, 28(6), 1598–1605.
- CN105859536A. (2016). Method for preparing 3, 4-difluorobenzaldehyde.
-
Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
- JP2017197511A. (2017). Method for producing difluoroalcohol compound.
- Emmerich, L., et al. (2023). Conversion of Similar Xenochemicals to Dissimilar Products: Exploiting Competing Reactions in Whole-Cell Catalysis.
-
LibreTexts Chemistry. (2023, January 22). Grignard Reagents. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. RU2247706C2 - Method of preparing fluorinated methylbenzyl alcohol - Google Patents [patents.google.com]
- 5. US6462242B1 - Process for preparing benzyl alcohols and their use - Google Patents [patents.google.com]
- 6. kaibangchem.com [kaibangchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: A Scientist's Guide to Resolving Solubility Issues with 2,4-Difluoro-3-methylbenzyl alcohol
Document ID: TSC-DFMBA-SOL-001 Version: 1.0 Last Updated: February 15, 2026
Introduction: 2,4-Difluoro-3-methylbenzyl alcohol is a critical building block in modern synthetic chemistry, particularly within pharmaceutical development pipelines. However, its advantageous structural features are paired with a significant experimental challenge: poor aqueous solubility. This inherent hydrophobicity frequently leads to complications in reaction workups, purification, and the preparation of formulations for biological screening. This technical guide is structured as a series of practical, in-depth questions and answers to provide researchers, scientists, and drug development professionals with the expert insights and validated protocols needed to anticipate, diagnose, and resolve these solubility challenges effectively.
Section 1: Foundational Principles & Common Problems
Question 1: I'm planning my first synthesis with 2,4-Difluoro-3-methylbenzyl alcohol. What is its general solubility profile, and what should I expect?
Answer: Understanding the physicochemical nature of 2,4-Difluoro-3-methylbenzyl alcohol is the first step to preventing solubility issues. Its structure consists of a polar hydroxyl (-OH) group attached to a nonpolar, substituted benzene ring. While the hydroxyl group can participate in hydrogen bonding, the bulky, hydrophobic difluoro-methyl-substituted ring dominates the molecule's character, leading to poor water solubility.
-
Aqueous Solubility: Expect very low solubility in water and aqueous buffers. Unmodified benzyl alcohol has a moderate solubility of about 4 g/100 mL, but the addition of two fluorine atoms and a methyl group significantly increases the molecule's hydrophobicity, drastically reducing its affinity for water.[1]
-
Organic Solubility: It should be freely soluble in a wide range of common organic solvents, including:
-
Polar Protic Solvents: Methanol, Ethanol
-
Polar Aprotic Solvents: Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)
-
Less Polar Solvents: Dichloromethane (DCM), Chloroform
-
-
Insolubility: It will be poorly soluble or insoluble in nonpolar aliphatic solvents like Hexanes and Heptane.
Key Takeaway: Plan all aqueous procedures with the expectation that the compound will readily precipitate unless specific solubilizing techniques are employed.
Question 2: During my aqueous workup, my product "oiled out" and formed a sticky, unmanageable mess between the organic and aqueous layers. What's happening and how do I fix it?
Answer: This phenomenon, known as "oiling out" or "crashing out," is a classic indication of a compound exceeding its solubility limit in a mixed-solvent system.[2][3] When you add an aqueous solution (e.g., water, brine, or a bicarbonate solution) to your organic reaction mixture, you cause a rapid and dramatic increase in the overall polarity of the system. The 2,4-Difluoro-3-methylbenzyl alcohol, no longer soluble in this more polar environment, separates out as a supersaturated liquid (the "oil") or an amorphous solid.
Troubleshooting Protocol: Resolving Workup Precipitation
Caption: Logical workflow for addressing precipitation during workup.
Detailed Remediation and Prevention Strategies:
-
Increase Organic Phase Volume: The simplest immediate fix is to add more of your primary organic extraction solvent (e.g., EtOAc, DCM) to the separatory funnel. This decreases the overall polarity and can often redissolve the precipitated material.
-
Use a Co-solvent: Before the workup, add a water-miscible organic solvent like THF. A co-solvent acts as a bridge, creating a more gradual polarity transition and keeping the compound in solution.[][5][6]
-
Reverse the Addition: Instead of adding water to your organic mixture, add your organic mixture slowly to the aqueous solution with vigorous stirring. This avoids creating localized areas of high polarity where the compound can crash out.
-
Filter and Redissolve: In severe cases, you may need to filter the entire biphasic mixture to collect the solid/goo. Then, redissolve this material in a clean portion of organic solvent and re-wash it. This is a last resort as it is cumbersome.
Section 2: Advanced Solubilization for Formulation & Analysis
Question 3: I need to prepare a 10 mM stock of 2,4-Difluoro-3-methylbenzyl alcohol in an aqueous buffer for a cell-based assay, but it won't dissolve. How can I achieve this?
Answer: Directly dissolving this hydrophobic compound in a purely aqueous medium at millimolar concentrations is generally not feasible. You must employ a formulation strategy to create a thermodynamically stable solution or a fine, stable dispersion. The three primary methods for this are co-solvency, micellar solubilization with surfactants, and inclusion complexation with cyclodextrins.
Overview of Solubilization Strategies
Caption: Core strategies to enhance aqueous solubility for assays.
Protocol 1: Co-Solvency
This is the most common and straightforward method in early-stage research.
-
Prepare a High-Concentration Stock: Dissolve the 2,4-Difluoro-3-methylbenzyl alcohol in 100% Dimethyl Sulfoxide (DMSO) to create a concentrated stock (e.g., 1 M or 100 mM).
-
Perform Serial Dilution: Dilute this primary stock into your final aqueous assay buffer. It is critical to add the DMSO stock to the buffer (not the other way around) with vortexing to ensure rapid dispersion.
-
Control the Final Co-solvent Concentration: The final concentration of DMSO in your assay should be kept to an absolute minimum, typically well below 1% and ideally below 0.5%, to avoid solvent-induced artifacts or toxicity.[7] Always run a parallel "vehicle control" containing the same final concentration of DMSO without your compound.
Protocol 2: Surfactant-Mediated Solubilization
Surfactants form microscopic aggregates called micelles, which have a hydrophobic core that can encapsulate insoluble compounds.[8][9][10]
-
Select a Surfactant: For biological applications, non-ionic surfactants like Polysorbate 80 (Tween® 80) or Polysorbate 20 are common choices.
-
Prepare a Surfactant-Buffer Solution: Prepare your aqueous buffer containing the surfactant at a concentration well above its Critical Micelle Concentration (CMC). A typical starting point is 0.1% (w/v) Tween® 80.
-
Add the Compound: Add the 2,4-Difluoro-3-methylbenzyl alcohol (as a solid or from a concentrated organic stock) to the surfactant-containing buffer.
-
Facilitate Encapsulation: Vigorously vortex or sonicate the mixture. This provides the energy needed to break down the solid compound and facilitate its entry into the micelle cores. Allow the solution to equilibrate.
Protocol 3: Cyclodextrin Inclusion Complexation
Cyclodextrins are bucket-shaped molecules with a hydrophobic interior and a hydrophilic exterior, making them ideal hosts for poorly soluble "guest" molecules.[11][12][13]
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical formulations due to its high aqueous solubility and excellent safety profile.[11]
-
Prepare a Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous buffer. Concentrations can range from 2% to 40% (w/v) depending on the required solubilization capacity.
-
Form the Complex: Add the 2,4-Difluoro-3-methylbenzyl alcohol to the cyclodextrin solution.
-
Equilibrate: Seal the container and shake or stir the mixture at a constant temperature for 24-72 hours. This extended time is necessary for the equilibrium of guest-host complexation to be established.
-
Clarify the Solution: After equilibration, centrifuge and filter the solution through a 0.22 µm syringe filter to remove any undissolved material. The filtrate is your saturated solution of the inclusion complex.
Summary of Solubilization Techniques
| Technique | Key Advantages | Key Considerations | Typical Final Concentration |
| Co-solvency (DMSO) | Simple, fast, high solubilizing power for stock solutions. | Potential for assay interference and cytotoxicity. | < 0.5% v/v |
| Surfactants (Tween® 80) | Biocompatible, effective at low concentrations. | Can cause foaming; may interfere with protein binding. | 0.05 - 0.5% w/v |
| Cyclodextrins (HP-β-CD) | Excellent safety profile, can improve stability. | Higher cost, requires long equilibration time. | 2 - 40% w/v |
References
- Solubilization of Hydrophobic Dyes in Surfactant Solutions.National Institutes of Health (NIH).
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.National Institutes of Health (NIH).
- CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW.INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs.International Journal of Pharmaceutical Sciences and Nanotechnology.
- The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole.MDPI.
- Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.ResearchGate.
- What are the effects of surfactants on the solubilization of hydrophobic substances?Surfactant Supplier Blog.
- Solubilization of Organic Dyes in Surfactant Micelles.Chalmers University of Technology ODR.
- pH Adjustment and Co-Solvent Optimization.BOC Sciences.
- Theoretical Consideration of Micellar Soubilization.ResearchGate.
- Cosolvent.Wikipedia.
- Techniques for Improving Solubility.International Journal of Medical Science and Dental Research.
- Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.Google Patents.
- How do micelles increase the solubility of hydrophobic molecules?ResearchGate.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.WuXi AppTec.
- Troubleshooting: The Workup.University of Rochester, Department of Chemistry.
- Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques.National Institutes of Health (NIH).
- Organic Reaction Workup Formulas for Specific Reagents.University of California, Los Angeles (UCLA) Chemistry Department.
- Cosolvent.Taylor & Francis.
- Benzyl alcohol.Wikipedia.
- Benzyl Alcohol: Definition, Symbol, Color, Molecular Weight, Uses.Testbook.
Sources
- 1. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 2. Troubleshooting [chem.rochester.edu]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. Cosolvent - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
- 10. airo.co.in [airo.co.in]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: 2,4-Difluoro-3-methylbenzyl Alcohol (CAS 847502-91-4)
Topic: Stability of 2,4-Difluoro-3-methylbenzyl alcohol under acidic conditions
Current Status: Conditionally Stable Severity Level: High Caution Required in Strong Acidic Media
Part 1: Executive Technical Summary
2,4-Difluoro-3-methylbenzyl alcohol exhibits a complex stability profile under acidic conditions due to the competing electronic effects of the fluorine substituents and the methyl group. While the molecule is stable in weak, non-nucleophilic acids (e.g., dilute acetic acid) for short durations, it is highly prone to solvolysis, dimerization (ether formation), and nucleophilic substitution in the presence of strong Brønsted acids (pH < 3) or Lewis acids.
Key Stability Drivers:
-
Benzylic Cation Formation: The 2- and 4-fluoro substituents exert a resonance donating (+R) effect that stabilizes the intermediate benzylic carbocation, opposing their inductive withdrawal (-I). This makes the hydroxyl group more "labile" (prone to leaving) than in electron-deficient nitro-benzyl alcohols, facilitating
pathways. -
Nucleophilic Susceptibility: In the presence of hydrohalic acids (HCl, HBr), the hydroxyl group is rapidly replaced by the halogen, often faster than in unsubstituted benzyl alcohol.
Part 2: Troubleshooting Guide & FAQs
Scenario A: "I observed a white precipitate or cloudiness immediately after acidifying my reaction mixture."
Diagnosis: Dimerization (Dibenzyl Ether Formation)
Mechanism: Under acidic conditions, the hydroxyl group is protonated (
-
Immediate: Neutralize the solution immediately with saturated
to stop further reaction. -
Prevention: Avoid high concentrations (>0.5 M) during acidic workups. Use a biphasic system (e.g., DCM/Water) to partition the alcohol into the organic phase, protecting it from the aqueous acid.
Scenario B: "My product analysis shows a new peak with a mass of M+18 or M+20 (approx) relative to the alcohol."
Diagnosis: Nucleophilic Substitution (Formation of Benzyl Halide) Mechanism: If you used HCl or HBr to adjust the pH, the chloride or bromide ion acted as a nucleophile.
-
Reaction:
Corrective Action: -
Protocol Change: Switch to non-nucleophilic acids for pH adjustment, such as Sulfuric Acid (
) or Phosphoric Acid ( ) , strictly controlling temperature (< 0°C).
Scenario C: "The starting material disappeared, but I see a complex mixture of oligomers."
Diagnosis: Friedel-Crafts Alkylation (Self-Polymerization) Mechanism: The electron-rich nature of the ring (due to the methyl group and fluorine resonance) allows the benzylic cation to attack the aromatic ring of another molecule. Corrective Action:
-
Solvent Choice: Ensure the solvent is not nucleophilic or aromatic (avoid Toluene or Benzene). Use Dichloromethane (DCM) or Acetonitrile (MeCN) .
Part 3: Mechanistic Visualization
The following diagram illustrates the divergent pathways of 2,4-Difluoro-3-methylbenzyl alcohol in acidic environments.
Caption: Divergent reaction pathways of 2,4-Difluoro-3-methylbenzyl alcohol upon acid-catalyzed activation.
Part 4: Validated Experimental Protocols
Protocol 1: Safe Acidic Quench/Workup
Use this protocol when an acidic environment is unavoidable during workup.
-
Temperature Control: Cool the reaction mixture to -10°C to 0°C before adding any acid.
-
Solvent Buffer: Dilute the reaction mixture with a non-polar organic solvent (e.g., Dichloromethane or Ethyl Acetate ) before acidification. This acts as a "sink" for the alcohol, reducing its residence time in the aqueous acid phase.
-
Acid Selection: Use 0.5 M Citric Acid or 1 M Ammonium Chloride (
) instead of strong mineral acids (HCl, H2SO4) if the pH target allows (pH 4-5). -
Rapid Separation: Do not let the layers sit. Separate immediately and wash the organic layer with Brine followed by Saturated
to ensure neutralization.
Protocol 2: Storage & Handling
-
Storage: Store under inert atmosphere (
or Ar) at 2-8°C . -
Incompatibility: Strictly avoid storage near oxidizing agents (e.g., Nitric acid, Peroxides) or acid chlorides .
-
Shelf-Life: Re-test purity via HPLC/GC every 6 months. Degradation often manifests as a widening of the melting point range.
Part 5: Quantitative Data Summary
| Parameter | Value / Condition | Implication |
| pKa (Conjugate Acid) | ~ -2 to -3 | Protonation requires moderately strong acid concentration. |
| Solubility (Water) | Low (< 5 g/L estimated) | Partitions poorly into aqueous acid, but interface reactions occur. |
| Solubility (DCM) | High | Preferred solvent for extraction to protect from acid. |
| Critical pH Limit | < 3.0 | Rapid degradation observed (t1/2 < 1 hour at RT). |
| Safe pH Range | 5.0 - 8.0 | Optimal stability window. |
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2733621, 2,4-Difluoro-3-methylbenzyl alcohol. Retrieved from [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]
preventing side reactions during 2,4-Difluoro-3-methylbenzyl alcohol oxidation
Core Directive & Executive Summary
The Challenge: Oxidizing 2,4-difluoro-3-methylbenzyl alcohol presents a unique "triad of competing reactivities." You are not merely oxidizing an alcohol; you are navigating a landscape where the fluorines activate the ring toward nucleophilic attack , and the methyl group presents a competitive benzylic oxidation site.
The Solution: Success depends on pH control and oxidant sterics .
-
To obtain the Aldehyde: Use a buffered TEMPO/NaOCl system (Anelli Oxidation) or Dess-Martin Periodinane (DMP). Avoid unbuffered bleach or permanganate.
-
To obtain the Acid: Use a two-step sequence (TEMPO
Pinnick Oxidation). Direct strong oxidants (KMnO , Jones) risk attacking the 3-methyl group or displacing the 4-fluorine.
Critical Reaction Pathways (Visualized)
The following diagram maps the desired pathway against the three most common failure modes: Over-oxidation, Methyl degradation, and Fluorine displacement (
Figure 1: Reaction landscape showing the narrow window for chemoselective oxidation (Green Nodes) vs. common side reactions (Red Nodes).
Troubleshooting Guide & FAQs
Category A: Impurity Profiling
Q1: I see a new spot on TLC/LCMS that corresponds to [M-18] or a phenol derivative. What happened?
-
Diagnosis: You likely triggered a Nucleophilic Aromatic Substitution (
) .[1] -
The Mechanism: The product (aldehyde or acid) is electron-poor. The carbonyl group at C1 withdraws density, activating the C4-fluorine. If your reaction pH rises above 10 (common with unbuffered bleach), hydroxide ions attack C4, displacing fluoride.
-
The Fix: Maintain pH between 8.5–9.5 using a Sodium Bicarbonate/Potassium Carbonate buffer. Never add strong base (NaOH) directly to the reaction mixture once the carbonyl is formed.
Q2: My NMR shows a singlet around 10.0 ppm (aldehyde) but also a broad peak and loss of the methyl singlet (2.3 ppm).
-
Diagnosis: Competitive oxidation of the 3-methyl group.
-
The Mechanism: Radical oxidants (like KMnO
or Chromium(VI) at high temp) do not distinguish well between the benzylic C-H of the alcohol and the benzylic C-H of the methyl group. -
The Fix: Switch to TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) .[2][3][4] TEMPO acts via an oxoammonium cation (ionic mechanism) which is sterically hindered and highly selective for the primary alcohol over the crowded 3-methyl group [1].
Category B: Yield & Process Issues
Q3: The reaction stalls at 60-70% conversion. Adding more oxidant just increases impurities.
-
Diagnosis: Catalyst deactivation or "Stalling via Buttressing."
-
The Cause: The 2,4-difluoro substitution creates a "buttressing effect," sterically crowding the alcohol. Standard TEMPO might be too bulky to access the site efficiently in the late stages.
-
The Fix:
-
Add Bromide: Ensure you are using KBr (10 mol%) as a co-catalyst. It acts as a "shuttle," oxidizing to hypobromite, which is smaller and reacts faster with TEMPO [2].
-
Alternative Catalyst: If TEMPO fails, use AZADO (2-Azaadamantane N-oxyl).[2] It is structurally less hindered and significantly more active for crowded benzylic alcohols [3].
-
Q4: I am trying to make the aldehyde, but I keep getting ~15% carboxylic acid.
-
Diagnosis: Over-oxidation via Hydrate Formation.
-
The Mechanism: Electron-poor aldehydes (like 2,4-difluorobenzaldehyde) are "thirsty"; they readily form hydrates (gem-diols) in the presence of water. This hydrate mimics an alcohol and is rapidly oxidized to the acid.
-
The Fix:
-
Phase Transfer: Use a biphasic system (DCM/Water) with vigorous stirring. The aldehyde partitions into the DCM layer, protecting it from the aqueous oxidant.
-
Temperature: Keep the reaction at 0°C. Hydrate oxidation has a higher activation energy than alcohol oxidation.
-
Validated Experimental Protocols
Protocol A: The "Gold Standard" for Aldehyde (Anelli Oxidation)
Best for: Process scale, safety, and cost. Minimizes over-oxidation and
Reagents:
-
Substrate: 1.0 equiv
-
TEMPO: 0.01 equiv (1 mol%)
-
KBr: 0.1 equiv (10 mol%)
-
NaOCl (Bleach): 1.1–1.2 equiv (Commercial 10-13% solution)
-
Solvent: Dichloromethane (DCM) / Water
-
Buffer: NaHCO
(saturated)
Step-by-Step:
-
Dissolution: Dissolve 2,4-difluoro-3-methylbenzyl alcohol (1.0 eq) and TEMPO (0.01 eq) in DCM (5 vol).
-
Aqueous Phase: In a separate beaker, dissolve KBr (0.1 eq) in saturated aqueous NaHCO
(3 vol). Add this to the DCM mixture. -
Cooling: Cool the biphasic mixture to 0–5°C .
-
Oxidant Addition: Add the NaOCl solution dropwise over 30–60 minutes.
-
Critical: Monitor pH. If it drops below 8, the reaction slows (HOCl dominates). If it spikes above 10,
occurs. The bicarbonate usually buffers this effectively.
-
-
Quench: Once TLC shows consumption, quench immediately with aqueous Sodium Thiosulfate.
-
Workup: Separate layers. Wash organic layer with brine. Dry over MgSO
.
Protocol B: The "High Purity" Method (Dess-Martin)
Best for: Small scale (<5g), high-value intermediates, or if the substrate is extremely sensitive to base.
Reagents:
-
Substrate: 1.0 equiv
-
Dess-Martin Periodinane (DMP): 1.1 equiv
-
Solvent: Wet DCM (DCM saturated with water accelerates DMP) [4]
Step-by-Step:
-
Dissolve substrate in DCM.[5]
-
Add DMP solid in one portion at room temperature.
-
Stir for 1–2 hours.
-
Quench (Crucial): Add a 1:1 mixture of sat. NaHCO
and sat. Na S O . Stir vigorously until the cloudy suspension becomes two clear layers (hydrolysis of iodine byproducts).
Data Summary: Oxidant Compatibility Matrix
| Oxidant | Selectivity (Alcohol vs Methyl) | Risk of Over-Oxidation | Risk of Defluorination ( | Recommendation |
| TEMPO/NaOCl | High | Low (at 0°C) | Moderate (pH dependent) | Primary Choice |
| Dess-Martin | Very High | Very Low | Negligible (Neutral pH) | Secondary Choice |
| Swern | High | Low | Low | Good, but cryogenic |
| KMnO | Low (Attacks Methyl) | High (Goes to Acid) | High (Basic conditions) | Avoid |
| Jones (Cr) | Moderate | High (Goes to Acid) | Low (Acidic) | Avoid (Toxic) |
References
-
Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer. (Detailed mechanisms of TEMPO steric selectivity).
-
Ciriminna, R., & Pagliaro, M. (2010). Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Organic Process Research & Development, 14(1), 245–251. (Protocol for Anelli oxidation scaling).
-
Shibuya, M., et al. (2011). 2-Azaadamantane N-oxyl (AZADO) and 1-Me-AZADO: Highly active organocatalysts for oxidation of alcohols. Journal of the American Chemical Society, 128(26). (Alternative for sterically hindered substrates).[2][6]
-
Meyer, S. D., & Schreiber, S. L. (1994).[7] Acceleration of the Dess-Martin Oxidation by Water.[7] The Journal of Organic Chemistry, 59(24), 7549–7552.
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.
activation by carbonyls).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. TEMPO [organic-chemistry.org]
- 3. TEMPO Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Dess-Martin Oxidation [organic-chemistry.org]
Technical Support Guide: Storage & Handling of 2,4-Difluoro-3-methylbenzyl alcohol
[1]
CAS Number: 847502-91-4 Molecular Formula: C₈H₈F₂O Support Ticket ID: TS-FBA-001[1]
Executive Summary: The Stability Profile
2,4-Difluoro-3-methylbenzyl alcohol is a primary benzyl alcohol derivative.[1] While the fluorine atoms at the 2 and 4 positions provide some metabolic stability and alter the electronic properties of the ring, the primary alcohol moiety (-CH₂OH) remains the critical point of vulnerability.
The Primary Threat: Aerobic Oxidation.[1] Like most benzyl alcohols, this compound is susceptible to gradual oxidation upon exposure to atmospheric oxygen, converting the alcohol first to its corresponding aldehyde (2,4-difluoro-3-methylbenzaldehyde) and subsequently to the benzoic acid derivative.[2] This process is accelerated by heat , light , and trace metal contaminants .
Storage Protocols: The "Tiered" Approach
To balance ease of use with long-term integrity, we recommend a two-tier storage strategy.[1]
Tier 1: Active Use (Experiments in progress)
For material being accessed daily/weekly.
| Parameter | Recommendation | Technical Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Slows the kinetics of auto-oxidation and prevents melting if the ambient lab temp is high (low-melting solid risk).[1] |
| Atmosphere | Nitrogen or Argon Blanket | Displaces atmospheric oxygen.[1] Essential after every use. |
| Container | Amber Glass Vial | Prevents UV-initiated radical formation which catalyzes oxidation.[1] |
| Cap Liner | Teflon (PTFE) | Prevents leaching of plasticizers from standard polyethylene caps, which can contaminate fluorinated organics. |
Tier 2: Long-Term Archival (> 1 Month)
For bulk stocks not currently in use.[1]
| Parameter | Recommendation | Technical Rationale |
| Temperature | -20°C (Freezer) | Virtually halts thermodynamic degradation pathways.[1] |
| Atmosphere | Sealed under Argon (Glovebox) | Argon is heavier than air and provides a superior barrier compared to Nitrogen for long-term storage.[1] |
| Desiccant | Store vial inside a secondary jar with Drierite™ | Prevents moisture absorption.[1] Fluorinated alcohols can be hygroscopic, leading to "clumping" or hydrolysis of impurities. |
Troubleshooting & Diagnostics (Q&A)
Q1: The white solid has turned into a yellow sticky gum. Is it usable?
Diagnosis: Significant Oxidation & Melting Point Depression. Technical Explanation: The yellow color typically indicates the formation of conjugated impurities (often trace aldehydes or quinone-methide-like species).[1] The transition from solid to gum suggests "Melting Point Depression," a colligative property where impurities lower the freezing point of the pure substance. Action:
-
Do not use for sensitive catalysis or precise kinetics.[1]
-
Run TLC: Compare against a fresh standard. The aldehyde impurity will typically have a higher R_f (less polar) than the alcohol.[1]
-
Purification: Recrystallization (if solid) or column chromatography is required to restore purity >98%.[1]
Q2: My ¹H-NMR shows a small singlet around 10.0 ppm. What is this?
Diagnosis: Aldehyde Contamination. Technical Explanation: The benzylic alcohol protons (-CH ₂OH) typically appear around 4.6–4.8 ppm.[1] A singlet downfield at ~10.0 ppm is the diagnostic signature of the formyl proton (-CH O) of 2,4-difluoro-3-methylbenzaldehyde.[1] Action: If the integration of the 10 ppm peak is >1% relative to the aromatic protons, repurification is recommended.
Q3: Can I store this in a polyethylene (plastic) bottle?
Diagnosis: Not Recommended. Technical Explanation: Benzyl alcohols are organic solvents in their own right (if liquid) or can interact with polymers.[1] Fluorinated aromatics can leach plasticizers (phthalates) from low-density polyethylene (LDPE).[1] Action: Always transfer to Borosilicate Glass (Type I) with a PTFE-lined cap.[1]
Decision Logic: Quality Control Workflow
The following diagram illustrates the decision process for receiving, testing, and storing the material to ensure experimental integrity.
Figure 1: Quality Control and Storage Decision Matrix. Blue nodes indicate intake, Yellow indicate testing, Red indicate critical decision points/actions, and Green indicate safe storage states.
Degradation Mechanism (Chemical Context)
Understanding the degradation pathway allows you to predict impurities.[1] The primary pathway is the Radical Auto-Oxidation of the benzylic carbon.[1]
-
Initiation: Abstraction of a benzylic hydrogen atom (facilitated by light/trace metals).
-
Propagation: Reaction with O₂ to form a hydroperoxide intermediate.[1]
-
Termination/Product: Collapse of the intermediate to form 2,4-Difluoro-3-methylbenzaldehyde .
-
Over-Oxidation: The aldehyde further oxidizes to 2,4-Difluoro-3-methylbenzoic acid (often seen as a white precipitate in liquid samples or changes in solubility).[1]
Note on Fluorine: The fluorine substituents at positions 2 and 4 are electron-withdrawing.[1] While this deactivates the ring toward electrophilic attack, it does not significantly protect the benzylic alcohol from oxidation [1, 2].
Safety & Handling (SDS Highlights)
References
Sources
- 1. 3-Methylbenzyl alcohol | C8H10O | CID 11476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. arvinkala.com [arvinkala.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. 3-Methylbenzyl alcohol [webbook.nist.gov]
minimizing defluorination byproducts in 2,4-Difluoro-3-methylbenzyl alcohol synthesis
Core Directive: The Mechanistic "Why"
The synthesis of 2,4-Difluoro-3-methylbenzyl alcohol presents a classic chemoselectivity challenge in organofluorine chemistry. The core issue is not the stability of the final alcohol, but the vulnerability of the starting material (typically 2,4-difluoro-3-methylbenzoic acid or its ester).
The Trap: Nucleophilic Aromatic Substitution ( )
In the starting benzoic acid derivative, the carbonyl group is a strong Electron-Withdrawing Group (EWG). This activates the aromatic ring, specifically at the ortho (C2) and para (C4) positions.
-
The Risk: Strong nucleophilic reducing agents (like Lithium Aluminum Hydride - LAH ) act as hydride donors (
). Because the C-F bond is highly polarized, the hydride can attack the activated C2 or C4 positions, displacing fluoride before the carbonyl is reduced. -
The Result: You obtain significant amounts of monofluoro impurities (des-fluoro byproducts) which are often inseparable by standard chromatography due to similar polarity.
The Solution: Electrophilic Reduction
To bypass this, you must use a reducing agent that operates via an electrophilic mechanism. Borane (
Troubleshooting Guide & FAQs
Category A: Impurity Profiling
Q: I am seeing ~5-10% of a monofluoro impurity by HPLC/GC. Is this removable?
-
Diagnosis: This is likely 4-fluoro-3-methylbenzyl alcohol (via defluorination at C2) or 2-fluoro-3-methylbenzyl alcohol (via defluorination at C4).
-
Root Cause: Use of a nucleophilic reducing agent (LAH, Red-Al) or excessive heating during the reaction.
-
Resolution: These impurities are structurally nearly identical to your product. Separation is difficult and costly. Prevention is the only viable strategy. Switch to a Borane-THF or Borane-DMS complex immediately.
Q: Can I use
-
Analysis: Yes, generating
in situ (e.g., ) is a valid strategy. -
Caveat: Ensure the stoichiometry is precise. Excess free borohydride (
) acts as a nucleophile. You must ensure all borohydride is converted to borane before heating the substrate.
Category B: Reaction Optimization
Q: The Borane reaction is stalling at 80% conversion. Should I increase the temperature?
-
Risk: Increasing temperature >50°C increases the risk of thermal defluorination or solvent cleavage (if using THF).
-
Recommendation: Do not overheat. Instead:
-
Add a "kicker" charge of 0.2 eq of Borane.
-
Ensure your solvent is dry.[1] Borane decomposes rapidly with moisture, lowering the effective equivalents.
-
Switch to Borane-Dimethyl Sulfide (BMS) . It is more stable and allows for higher concentration, which can drive kinetics without added heat.
-
Q: Upon quenching, the reaction turned black/dark brown. What happened?
-
Diagnosis: Decomposition of the fluorinated ring, likely liberating HF which then polymerized THF or attacked the vessel.
-
Fix: Your quench was too exothermic.[2] The heat generated localized "hot spots" that triggered degradation.[2] See the Quenching Protocol below.
Comparative Data: Reducing Agents
| Reducing Agent | Mechanism | Risk of Defluorination | Suitability |
| Nucleophilic ( | HIGH (via | ⛔ Avoid | |
| Red-Al | Nucleophilic | HIGH | ⛔ Avoid |
| Nucleophilic | Low (but won't reduce acid) | ❌ Ineffective | |
| Electrophilic | LOW | ✅ Recommended | |
| Electrophilic | LOW | ✅ Recommended (High Conc.) | |
| DIBAL-H | Electrophilic/Neutral | Medium | ⚠️ Use only for Esters |
Visualizing the Pathway
The following diagram illustrates the divergent pathways between the desired reduction and the unwanted defluorination.
Figure 1: Mechanistic divergence showing how electrophilic borane avoids the Meisenheimer intermediate that leads to defluorination.
Optimized Experimental Protocol
Objective: Synthesis of 2,4-Difluoro-3-methylbenzyl alcohol from 2,4-difluoro-3-methylbenzoic acid. Scale: 10.0 mmol basis.
Reagents
-
Substrate: 2,4-Difluoro-3-methylbenzoic acid (1.72 g, 10 mmol)
-
Reagent: Borane-THF complex (1.0 M solution, 12-15 mL, 1.2-1.5 equiv)
-
Solvent: Anhydrous THF (20 mL)
-
Quench: Methanol (excess)
Step-by-Step Methodology
-
Setup (Inert Atmosphere):
-
Oven-dry a 100 mL 3-neck round-bottom flask.
-
Equip with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Cool the system to 0°C using an ice bath.
-
-
Substrate Dissolution:
-
Add the benzoic acid substrate (1.72 g) to the flask.
-
Add Anhydrous THF (10 mL) via syringe. Stir until fully dissolved.
-
-
Reagent Addition (Critical Step):
-
Charge the addition funnel with
(12 mL, 12 mmol). -
Dropwise Addition: Add the Borane solution slowly over 30 minutes.
-
Observation: Hydrogen gas (
) will evolve.[2] Ensure the vent is open to a bubbler. -
Note: Maintain internal temperature <5°C during addition to prevent runaway exotherms.
-
-
Reaction Phase:
-
Once addition is complete, allow the reaction to warm to Room Temperature (20-25°C) naturally.
-
Stir for 2–4 hours.
-
Monitoring: Check by TLC or HPLC. If acid remains, stir longer. Do not heat to reflux unless absolutely necessary (max 50°C).
-
-
Quenching (The Danger Zone):
-
Cool the mixture back to 0°C .
-
Slow Quench: Add Methanol (5 mL) dropwise.
-
Warning: Massive
evolution will occur as excess Borane and the borate ester intermediate are broken down. -
Stir for 30 minutes at room temperature to break the polymer-boron complexes.
-
-
Workup:
-
Concentrate the mixture under reduced pressure to remove THF/MeOH/Trimethylborate.
-
Partition the residue between Ethyl Acetate and 1M HCl (to solubilize boron salts).
-
Wash organic layer with Brine -> Dry over
-> Concentrate.
-
-
Result:
-
Expect a clear to pale yellow oil/solid.
-
Purity should be >98% with <0.1% defluorinated byproduct.
-
References
-
Borane Selectivity: Brown, H. C.; Korytnyk, W. Hydroboration.[3] IV. A Study of the Relative Reactivities of Representative Functional Groups Toward Diborane. J. Am. Chem. Soc. 1960, 82, 3866–3869. Link
- Defluorination Mechanisms: Burdon, J.; Parsons, I. W.; Tatlow, J. C. Aromatic Polyfluoro-compounds. Tetrahedron 1972, 28, 43-52.
-
Borane vs. LAH Context: Periasamy, M.; Thirumalaikumar, M. Methods of Enhancement of Reactivity and Selectivity of Sodium Borohydride for Applications in Organic Synthesis. J. Organomet.[2] Chem. 2000, 609, 137–151. Link
-
Safety Data: Fisher Scientific. Safety Data Sheet: 2,3-Difluorobenzyl alcohol (Analogous Hazards).Link
-
Borane Reduction Overview: Organic Chemistry Portal. Borane Reagents.[2][3][4][5]Link
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Infrared Spectroscopy of 2,4-Difluoro-3-methylbenzyl alcohol: A Comparative Analysis
This guide provides an in-depth analysis of the characteristic infrared (IR) absorption peaks of 2,4-Difluoro-3-methylbenzyl alcohol. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple peak list. We will dissect the spectrum by comparing it to related molecules, thereby illuminating the structural nuances revealed by vibrational spectroscopy. The causality behind peak positions and shapes will be explained, grounding the interpretation in fundamental principles and empirical data.
The Principle of IR Spectroscopy: A Molecular "Fingerprint"
Infrared (IR) spectroscopy is a powerful analytical technique that identifies functional groups within a molecule. Covalent bonds are not static; they vibrate by stretching and bending at specific frequencies.[1][2] When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these natural vibrational modes, causing a transition to a higher vibrational state. An IR spectrum plots the percentage of light transmitted through a sample against the wavenumber (cm⁻¹) of the radiation. Absorption bands (peaks) in the spectrum thus correspond to specific bond vibrations, creating a unique "fingerprint" for each molecule.[1]
The region from 4000 to 1450 cm⁻¹ is known as the group frequency region, where absorptions are typically due to the stretching vibrations of specific functional groups.[3] The more complex region below 1450 cm⁻¹, known as the fingerprint region, contains a multitude of absorptions from bending vibrations and skeletal vibrations of the molecule as a whole.[3][4]
The Molecular Structure of 2,4-Difluoro-3-methylbenzyl alcohol
To interpret its IR spectrum, we must first consider the functional groups present in 2,4-Difluoro-3-methylbenzyl alcohol. The structure contains a primary alcohol (-CH₂OH), a methyl group (-CH₃), a polysubstituted aromatic ring, and two carbon-fluorine bonds. Each of these components will produce characteristic absorption bands.
Figure 1: Key functional groups of 2,4-Difluoro-3-methylbenzyl alcohol.
Analysis of Characteristic IR Peaks
The following table summarizes the expected characteristic IR absorption bands for 2,4-Difluoro-3-methylbenzyl alcohol. These assignments are based on established correlation tables and spectral data from analogous compounds.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3550–3200 | Strong, Broad | O–H Stretch (H-bonded) | Primary Alcohol |
| 3100–3000 | Medium-Weak | =C–H Stretch | Aromatic Ring |
| 2980–2850 | Medium | –C–H Stretch | -CH₂- and -CH₃ |
| 1600–1450 | Medium-Weak, Sharp | C=C Stretch (in-ring) | Aromatic Ring |
| ~1465 | Medium | C–H Bend (asymmetric) | -CH₂- and -CH₃ |
| ~1380 | Medium-Weak | C–H Bend (symmetric) | -CH₃ |
| 1400–1000 | Strong | C–F Stretch | Aryl-Fluoride |
| 1250-1000 | Strong | C–O Stretch | Primary Alcohol |
| 900-675 | Strong-Medium | =C–H Bend (out-of-plane) | Aromatic Ring |
Comparative Analysis: The Influence of Substituents
To fully appreciate the spectrum of our target molecule, we will compare its expected peaks with those of simpler, structurally related compounds: Benzyl alcohol, 3-Methylbenzyl alcohol, and 4-Fluorobenzyl alcohol. This comparison highlights how different substituents influence the vibrational frequencies of the core structure.
| Vibrational Mode | Benzyl Alcohol | 3-Methylbenzyl alcohol | 4-Fluorobenzyl alcohol | 2,4-Difluoro-3-methylbenzyl alcohol (Predicted) |
| O–H Stretch | ~3350 cm⁻¹ (Broad, Strong) | ~3350 cm⁻¹ (Broad, Strong) | ~3350 cm⁻¹ (Broad, Strong) | ~3350 cm⁻¹ (Broad, Strong) |
| Aromatic C–H Stretch | ~3030 cm⁻¹ (Medium) | ~3030 cm⁻¹ (Medium) | ~3030 cm⁻¹ (Medium) | ~3050 cm⁻¹ (Medium) |
| Aliphatic C–H Stretch | ~2930, 2870 cm⁻¹ (Medium) | ~2925, 2865 cm⁻¹ (Medium) | ~2930, 2870 cm⁻¹ (Medium) | ~2960, 2875 cm⁻¹ (Medium) |
| Aromatic C=C Stretch | ~1600, 1495, 1455 cm⁻¹ | ~1610, 1490, 1460 cm⁻¹ | ~1605, 1510 cm⁻¹ | ~1615, 1500 cm⁻¹ |
| C–O Stretch | ~1017 cm⁻¹ (Strong)[5] | ~1020 cm⁻¹ (Strong) | ~1010 cm⁻¹ (Strong) | ~1040 cm⁻¹ (Strong) |
| C–F Stretch | N/A | N/A | ~1225 cm⁻¹ (Strong) | ~1250, 1100 cm⁻¹ (Strong) |
Discussion of Comparative Data:
-
O–H Stretch: The broad, strong absorption around 3350 cm⁻¹ is a hallmark of hydrogen-bonded alcohols and remains largely unaffected by ring substitution.[6][7][8] Its breadth is a direct consequence of the various hydrogen-bonding states (dimers, polymers) present in the condensed phase.[2]
-
C–H Stretches: All compounds show aromatic C–H stretches just above 3000 cm⁻¹ and aliphatic C–H stretches just below 3000 cm⁻¹.[4][9] This clear demarcation is highly diagnostic for the presence of both sp² and sp³ hybridized C-H bonds.[4][8] The presence of the additional methyl group in 3-methylbenzyl alcohol and our target molecule adds complexity to the aliphatic C-H stretching and bending regions.
-
Aromatic C=C Stretches: The absorptions between 1600-1450 cm⁻¹ are characteristic of the benzene ring.[10][11] The number and exact position of these bands can be subtly influenced by the substitution pattern.
-
C–O Stretch: The strong C–O stretching vibration of a primary alcohol typically appears between 1075-1000 cm⁻¹.[12] In 2,4-Difluoro-3-methylbenzyl alcohol, the strong electron-withdrawing inductive effect of the two fluorine atoms is predicted to strengthen the C-O bond slightly, shifting its absorption to a higher wavenumber (~1040 cm⁻¹).
-
C–F Stretch: The most significant difference is the appearance of very strong C–F stretching bands in the fluorinated compounds. Aromatic C-F bonds give rise to intense absorptions in the 1400-1000 cm⁻¹ range.[6] In our target molecule, these peaks will overlap with the C-O stretch and other fingerprint region bands, creating a complex but highly characteristic pattern.
Experimental Protocol: Acquiring a High-Quality IR Spectrum
To ensure the generation of reliable and reproducible data, a standardized experimental protocol is essential. The following describes the Attenuated Total Reflectance (ATR) method, a common and convenient technique for solid and liquid samples.
Instrumentation:
-
Fourier Transform Infrared (FT-IR) Spectrometer
-
ATR accessory with a diamond or germanium crystal
Procedure:
-
Background Scan: Ensure the ATR crystal surface is clean by wiping it with a solvent-moistened cloth (e.g., isopropanol) and allowing it to dry completely. Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the 2,4-Difluoro-3-methylbenzyl alcohol sample directly onto the ATR crystal. If the sample is a solid, use the pressure clamp to ensure firm and even contact between the sample and the crystal.
-
Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample before the next measurement.
Sources
- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 2. Infrared Spectrometry [www2.chemistry.msu.edu]
- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. users.wfu.edu [users.wfu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. askthenerd.com [askthenerd.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]
- 11. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 12. spectroscopyonline.com [spectroscopyonline.com]
Definitive Guide: GC-MS Analysis of 2,4-Difluoro-3-methylbenzyl Alcohol Derivatives
Executive Summary
2,4-Difluoro-3-methylbenzyl alcohol (CAS 847502-91-4) is a critical fluorinated building block, frequently utilized in the synthesis of agrochemicals (pyrethroids) and pharmaceutical kinase inhibitors.[1] Its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) presents specific challenges: the polar hydroxyl group leads to peak tailing, adsorption in the injection liner, and thermal instability, complicating accurate quantification.[1]
This guide objectively compares analytical strategies, recommending Silylation (TMS derivatization) over direct injection or acylation.[1] It provides a validated protocol for converting the analyte into its trimethylsilyl (TMS) ether, ensuring superior peak symmetry, thermal stability, and sensitivity.
Part 1: The Analytical Challenge
Direct injection of benzyl alcohols often results in poor data quality due to hydrogen bonding with silanol groups in the GC column stationary phase.[1]
| Feature | Direct Injection | Derivatization (Recommended) |
| Peak Shape | Asymmetric (Tailing) | Symmetrical (Gaussian) |
| Thermal Stability | Low (Dehydration risk) | High |
| Sensitivity | Moderate | High (Improved S/N ratio) |
| Mass Spectrum | Weak Molecular Ion ( | Distinct Fragment Ions (e.g., |
The Solution: Derivatization
To mask the polar hydroxyl group, we compare two primary silylation reagents:
-
BSTFA + 1% TMCS: Forms Trimethylsilyl (TMS) derivatives.[1] Fast, volatile by-products.[1][2]
-
MTBSTFA: Forms tert-butyldimethylsilyl (TBDMS) derivatives.[1] Higher hydrolytic stability but longer reaction times.[1]
Verdict: For routine QC and high-throughput analysis, BSTFA is preferred due to rapid kinetics and the volatility of its by-products, which prevents detector fouling.[1]
Part 2: Experimental Protocol (BSTFA Silylation)
This protocol is designed as a self-validating system using an internal standard to account for injection variability.[1]
Reagents Required[1][3][4][5][6][7]
-
Analyte: 2,4-Difluoro-3-methylbenzyl alcohol (MW: 158.15 g/mol ).[1]
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]
-
Solvent: Anhydrous Pyridine or Ethyl Acetate (Pyridine acts as an acid scavenger).[1]
-
Internal Standard (ISTD): 2,4-Difluorotoluene (Structurally similar, non-reactive).[1]
Step-by-Step Workflow
-
Preparation: Weigh 10 mg of sample into a 2 mL GC vial.
-
Solvation: Add 1.0 mL of Anhydrous Pyridine. Vortex for 30 seconds.[1]
-
ISTD Addition: Add 50 µL of Internal Standard solution (1 mg/mL).
-
Derivatization: Add 200 µL of BSTFA + 1% TMCS .
-
Note: The molar ratio of Reagent:Alcohol should be at least 2:1 to ensure completion.[1]
-
-
Incubation: Cap the vial and heat at 60°C for 30 minutes .
-
Causality: Heat overcomes the steric hindrance of the ortho-fluoro/methyl groups, driving the reaction to completion.[1]
-
-
Injection: Inject 1 µL into the GC-MS (Split ratio 20:1).
Reaction Mechanism
The hydroxyl hydrogen is replaced by a trimethylsilyl group, yielding the silyl ether and volatile trifluoroacetamide byproduct.[1]
Figure 1: Silylation mechanism converting the polar alcohol to a volatile ether.[1]
Part 3: GC-MS Data Analysis & Fragmentation[1]
Understanding the fragmentation is crucial for confirming the derivative's identity.[1]
Instrument Parameters (Agilent 7890/5977 eq.)
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).[1]
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: 250°C, Split 20:1.
-
Oven Program: 60°C (1 min) → 15°C/min → 280°C (3 min).
-
Ion Source: EI (70 eV), 230°C.[1]
Spectral Interpretation (EI Mode)
The derivatization shifts the molecular weight from 158 to 230 .[1]
| Ion Type | m/z (Theoretical) | Origin/Mechanism |
| Molecular Ion ( | 230 | Intact TMS derivative.[1] Usually distinct but not base peak.[1] |
| Base Peak ( | 215 | Loss of methyl group ( |
| Benzylic Cation | 141 | Loss of OTMS group ( |
| Silicon Ion | 73 | Trimethylsilyl cation ( |
Identification Logic:
-
Look for m/z 73 to confirm silylation.[1]
-
Identify m/z 230 (
) to confirm the intact molecule.[1] -
Verify the m/z 215 (
) to confirming the presence of a TMS ether.[1]
Part 4: Method Validation & Troubleshooting
To ensure trustworthiness, the method must be validated against standard criteria.[1]
Linearity and Sensitivity
-
Linear Range: 1.0 – 500 µg/mL (
).[1] -
LOD (Limit of Detection): ~0.1 µg/mL (S/N > 3).[1]
-
LOQ (Limit of Quantitation): ~0.5 µg/mL (S/N > 10).[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Derivatization | Moisture in solvent or sample.[1] | Use anhydrous solvents; dry sample under |
| Extra Peaks (Artifacts) | Column bleed or septum bleed.[1] | Use low-bleed "MS" grade columns; replace septum regularly.[1] |
| Disappearing Peaks | Hydrolysis of derivative.[1] | Analyze within 24 hours; store in desiccator. |
Analytical Workflow Diagram
Figure 2: Validated workflow for the analysis of fluorinated benzyl alcohols.
References
-
Sigma-Aldrich (Merck). "Derivatization Reagents for Gas Chromatography (GC)."[1] Sigma-Aldrich Technical Bulletins. Accessed via .[1]
-
Schummer, C., et al. (2009). "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis."[1][3] Talanta, 77(4), 1473-1482.[1] Accessed via .[1]
-
National Institute of Standards and Technology (NIST). "Benzyl alcohol, TMS derivative Mass Spectrum."[1] NIST Chemistry WebBook, SRD 69. Accessed via .[1]
-
Agilent Technologies. "GC and GC/MS Columns and Supplies Catalog." Agilent Technical Guides. Accessed via .[1]
Sources
A Senior Application Scientist's Guide to Distinguishing 2,4-Difluoro-3-methylbenzyl alcohol from its Structural Isomers
For researchers, scientists, and professionals in drug development, the unequivocal identification of regioisomers is a cornerstone of robust chemical synthesis and analysis. The subtle yet significant differences in the positions of functional groups on an aromatic ring can dramatically alter a molecule's physicochemical properties, biological activity, and safety profile. This guide provides an in-depth technical comparison of analytical methodologies to reliably distinguish 2,4-Difluoro-3-methylbenzyl alcohol from its challenging structural isomers.
The following sections will delve into the chromatographic and spectroscopic techniques that form the bedrock of isomer differentiation. We will not only present protocols but also explore the underlying scientific principles that govern the separation and spectral differentiation of these closely related compounds.
The Challenge of Isomeric Purity
Positional isomers, such as the various difluoro-methylbenzyl alcohols, share the same molecular formula and mass, rendering simple mass determination insufficient for their differentiation. Their similar polarities and boiling points can also pose a significant challenge for traditional separation techniques. Therefore, a multi-pronged analytical approach is essential to ensure the correct isomeric identity and purity of a given sample.
Chromatographic Separation: The First Line of Defense
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for separating isomers based on subtle differences in their interactions with the stationary phase.
Gas Chromatography (GC)
GC separates compounds based on their volatility and interaction with the stationary phase of the column. For difluoro-methylbenzyl alcohol isomers, the choice of the stationary phase is critical.
A non-polar stationary phase, such as a 5% phenyl/95% methylpolysiloxane, can often provide separation based on small differences in boiling points and molecular shape. However, for more challenging separations, a more polar stationary phase, like one containing polyethylene glycol (WAX), can offer enhanced selectivity through dipole-dipole and hydrogen bonding interactions with the hydroxyl group of the benzyl alcohols.
This protocol outlines a general method for the separation and identification of difluoro-methylbenzyl alcohol isomers using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Dissolve 1-5 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
If necessary, dilute the sample to an appropriate concentration (e.g., 100 µg/mL).
2. GC-MS Instrumentation and Conditions:
-
GC System: Agilent 6890 or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a polar equivalent (e.g., DB-WAX).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless or with a high split ratio, e.g., 50:1).
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
MS System: Agilent 5973 or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Transfer Line Temperature: 280 °C.
3. Data Analysis:
-
Compare the retention times of the peaks in the sample chromatogram to those of authenticated standards of each isomer.
-
Analyze the mass spectrum of each separated isomer and compare it to reference spectra.
Caption: Workflow for GC-MS analysis of benzyl alcohol isomers.
High-Performance Liquid Chromatography (HPLC)
HPLC offers a complementary separation mechanism to GC, relying on the partitioning of analytes between a liquid mobile phase and a solid stationary phase. For aromatic isomers, reversed-phase HPLC is a common choice.
Pentafluorophenyl (PFP) and phenyl-hexyl stationary phases can provide unique selectivity for fluorinated and aromatic compounds through π-π interactions, dipole-dipole interactions, and shape selectivity, often leading to better resolution of positional isomers compared to standard C18 columns.[1]
This protocol provides a starting point for the separation of difluoro-methylbenzyl alcohol isomers using HPLC with UV detection.
1. Sample Preparation:
-
Dissolve 1-5 mg of the sample in 10 mL of the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Waters Alliance e2695 or equivalent.
-
Column: PFP column (e.g., 4.6 x 150 mm, 5 µm) or a Phenyl-Hexyl column.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis detector at 254 nm.
3. Data Analysis:
-
Compare the retention times of the peaks in the sample chromatogram to those of authenticated standards of each isomer.
Caption: Workflow for HPLC-UV analysis of benzyl alcohol isomers.
Spectroscopic Analysis: Unveiling the Molecular Fingerprint
While chromatography separates the isomers, spectroscopy provides the detailed structural information necessary for their unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for distinguishing structural isomers. The chemical shift of a nucleus is highly sensitive to its local electronic environment, which is unique for each isomer.
The proton NMR spectra of difluoro-methylbenzyl alcohol isomers will show characteristic signals for the aromatic protons, the benzylic protons (-CH₂OH), and the methyl protons (-CH₃). The key to differentiation lies in the chemical shifts and coupling patterns of the aromatic protons. The fluorine and methyl substituents will influence the electron density of the adjacent aromatic protons, causing them to resonate at different frequencies. Furthermore, the spin-spin coupling (J-coupling) between adjacent protons and between protons and fluorine atoms will result in unique splitting patterns for each isomer.
In the ¹³C NMR spectra, the chemical shifts of the aromatic carbons are particularly informative. The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF), and their chemical shifts will be significantly affected by the electronegative fluorine atoms. The substitution pattern will also influence the chemical shifts of the other aromatic carbons, providing a unique fingerprint for each isomer.
For fluorinated compounds, ¹⁹F NMR is an exceptionally powerful and sensitive technique.[2] The chemical shift range of ¹⁹F is much wider than that of ¹H, leading to excellent signal dispersion and making it easier to resolve signals from different fluorine environments.[2][3] Each fluorine atom in the different isomers will have a distinct chemical shift due to its unique position on the aromatic ring relative to the other fluorine atom, the methyl group, and the hydroxymethyl group.[2]
Table 1: Predicted NMR Data for 2,4-Difluoro-3-methylbenzyl alcohol and a Structural Isomer
| Compound | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) | Predicted ¹⁹F NMR (δ, ppm) |
| 2,4-Difluoro-3-methylbenzyl alcohol | Aromatic H: ~6.9-7.3-CH₂OH: ~4.7-CH₃: ~2.2 | Aromatic C: ~110-160 (with C-F coupling)-CH₂OH: ~60-CH₃: ~15 | F-2: ~-115 to -125F-4: ~-110 to -120 |
| 2,5-Difluoro-3-methylbenzyl alcohol (Hypothetical) | Aromatic H: Distinct pattern from 2,4-isomer-CH₂OH: ~4.7-CH₃: ~2.2 | Aromatic C: Distinct pattern from 2,4-isomer-CH₂OH: ~60-CH₃: ~15 | F-2: Different shift from 2,4-isomerF-5: Different shift from 2,4-isomer |
Note: Predicted values are estimates and may vary depending on the solvent and other experimental conditions. Experimental verification with authentic standards is crucial.
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard or referencing to the spectrometer's frequency is common.
2. NMR Data Acquisition:
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹³C and ¹⁹F spectra, proton decoupling is typically used to simplify the spectra.
3. Data Analysis:
-
Analyze the chemical shifts, integration (for ¹H), and coupling patterns in each spectrum.
-
Compare the obtained spectra with reference spectra of known isomers or with predicted spectra.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule. While the spectra of isomers will share many similarities due to the presence of the same functional groups (O-H, C-H, C=C, C-F), the "fingerprint region" (below 1500 cm⁻¹) is particularly useful for distinguishing them. The out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region are highly characteristic of the substitution pattern on the benzene ring.
Table 2: Expected Characteristic IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
| O-H stretch (alcohol) | 3600-3200 (broad) | Indicates the presence of the hydroxyl group. |
| C-H stretch (aromatic) | 3100-3000 | |
| C-H stretch (aliphatic) | 3000-2850 | For -CH₂OH and -CH₃ groups. |
| C=C stretch (aromatic) | 1600-1450 | The pattern of these bands can be indicative of substitution. |
| C-F stretch | 1250-1000 | Strong absorptions characteristic of the C-F bond. |
| C-H out-of-plane bend | 900-675 | The specific pattern is highly diagnostic of the substitution on the aromatic ring. |
1. Sample Preparation:
-
For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
2. IR Data Acquisition:
-
Acquire the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
3. Data Analysis:
-
Identify the characteristic absorption bands for the functional groups present.
-
Pay close attention to the fingerprint region and the C-H out-of-plane bending region to differentiate between isomers.
Mass Spectrometry (MS)
As mentioned, isomers have the same molecular weight, so the molecular ion peak in the mass spectrum will be identical. However, the fragmentation patterns upon ionization can differ. The relative positions of the fluorine and methyl groups can influence the stability of the resulting fragment ions, leading to variations in the relative intensities of the fragment peaks.
Common fragmentation pathways for benzyl alcohols include the loss of a hydrogen atom, a hydroxyl radical, or the entire hydroxymethyl group. The presence of fluorine and methyl substituents will influence the fragmentation, potentially leading to unique fragment ions for each isomer.
Table 3: Potential Mass Spectral Fragments
| m/z | Possible Fragment |
| 158 | [M]⁺ (Molecular ion) |
| 157 | [M-H]⁺ |
| 141 | [M-OH]⁺ |
| 127 | [M-CH₂OH]⁺ |
Note: The relative intensities of these fragments will be key to distinguishing the isomers.
Conclusion
The definitive identification of 2,4-Difluoro-3-methylbenzyl alcohol from its structural isomers requires a synergistic approach that combines the separatory power of chromatography with the detailed structural insights of spectroscopy. While GC and HPLC can effectively separate the isomers, NMR spectroscopy, particularly ¹⁹F NMR, provides the most unambiguous data for structural elucidation. IR and MS serve as valuable complementary techniques, offering additional confirmation of the isomeric identity. By employing the methodologies outlined in this guide, researchers can confidently establish the isomeric purity of their compounds, ensuring the integrity and reliability of their scientific endeavors.
References
-
Spectroscopy Online. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
